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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: A Technical Guide

Scientific Rationale and Retrosynthetic Strategy The molecular architecture of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde combines two privileged pharmacophores: a halogenated pyrazole and a functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Retrosynthetic Strategy

The molecular architecture of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde combines two privileged pharmacophores: a halogenated pyrazole and a functionalized furan. Such hybrid scaffolds are highly sought after in medicinal chemistry and agrochemical development due to their ability to participate in diverse hydrogen bonding, π

π stacking, and halogen bonding interactions within biological targets.

The most efficient synthetic route to this molecule relies on a convergent SN​2 N-alkylation. The retrosynthetic disconnection of the C−N bond yields two commercially accessible and highly reactive precursors: 4-chloro-1H-pyrazole (the nucleophile) and 5-(chloromethyl)furan-2-carbaldehyde (CMF, the electrophile). CMF is particularly notable as a highly versatile, biomass-derived platform chemical that offers a sustainable alternative to traditional petroleum-derived building blocks .

Retrosynthesis Target 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde Disconnection C-N Bond Disconnection Target->Disconnection Fragment1 4-chloro-1H-pyrazole (Nucleophile) Disconnection->Fragment1 Fragment2 5-(chloromethyl)furan-2-carbaldehyde (Electrophile) Disconnection->Fragment2

Caption: Retrosynthetic disconnection of the target molecule.

Mechanistic Framework: The "Why" Behind the Chemistry

To design a self-validating and high-yielding protocol, one must understand the causality behind the reagent and solvent selections.

Regioselectivity and Molecular Symmetry

A common challenge in pyrazole alkylation is the formation of regioisomeric mixtures (N1 vs. N2 alkylation) when the pyrazole ring is asymmetrically substituted at the 3- or 5-positions . However, 4-chloro-1H-pyrazole possesses C2v​ symmetry in its idealized planar form. Because rapid tautomerization renders the N1 and N2 positions chemically equivalent prior to deprotonation, the alkylation yields a single, unambiguous regioisomer . This intrinsic symmetry eliminates the need for complex chromatographic separation of isomers.

Acid-Base Dynamics and Nucleophilicity

The predicted pKa​ of 4-chloro-1H-pyrazole is approximately 11.04 . The electron-withdrawing chlorine atom at the C4 position slightly increases the acidity of the N-H proton compared to an unsubstituted pyrazole.

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases like Sodium Hydride ( NaH ). While NaH would quantitatively deprotonate the pyrazole, it also promotes the degradation of the moisture-sensitive CMF electrophile and can induce Cannizzaro-type side reactions on the furan's aldehyde group. K2​CO3​ provides a mild, heterogeneous basic environment sufficient to drive the equilibrium toward the highly nucleophilic pyrazolide anion without degrading the electrophile.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It poorly solvates the pyrazolide anion, leaving it "naked" and highly reactive for the subsequent SN​2 displacement of the benzylic chloride on CMF.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data that led to the finalized protocol. The balance between reaction kinetics and electrophile stability dictates the optimal conditions.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1 NaH THF0 to RT435Significant CMF degradation; complex mixture.
2 K2​CO3​ MeCN60868Sluggish reaction due to lower solubility of base.
3 Cs2​CO3​ DMFRT1282Clean conversion, but extended reaction time required.
4 K2​CO3​ DMF 60 5 89 Optimal kinetics; minimal side-product formation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (TLC) and specific workup steps ensure that the reaction trajectory is continuously monitored and purified.

Materials Required
  • 4-chloro-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.02 g)

  • 5-(chloromethyl)furan-2-carbaldehyde (1.1 equiv, 11.0 mmol, 1.59 g)

  • Anhydrous K2​CO3​ (1.5 equiv, 15.0 mmol, 2.07 g)

  • Anhydrous DMF (20 mL)

Workflow

Workflow Step1 1. Preparation Flame-dry flask, N2 atm. Dissolve pyrazole in DMF Step2 2. Deprotonation Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Alkylation Dropwise add CMF Stir 5 h at 60 °C Step2->Step3 Step4 4. Workup Quench with ice-water Extract with EtOAc Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5

Caption: Step-by-step experimental workflow for the N-alkylation.

Procedure
  • Preparation & Deprotonation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add 4-chloro-1H-pyrazole (1.02 g, 10.0 mmol) and anhydrous DMF (20 mL). Add finely powdered, anhydrous K2​CO3​ (2.07 g, 15.0 mmol). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyrazolide anion.

  • Alkylation: Dissolve 5-(chloromethyl)furan-2-carbaldehyde (1.59 g, 11.0 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Heating & Validation: Heat the reaction to 60 °C. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The CMF starting material ( Rf​≈0.6 , UV active, stains dark brown with KMnO4​ ) should disappear, replaced by a new, highly UV-active product spot ( Rf​≈0.4 ). The reaction is typically complete within 5 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

    • Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×50 mL) followed by brine (50 mL). This effectively partitions the DMF into the aqueous phase, preventing co-elution during chromatography.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the title compound as a pale yellow solid.

Analytical Characterization

Verification of the synthesized 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde ( C9​H7​ClN2​O2​ ) is confirmed via the following expected analytical signatures:

  • LC-MS (ESI+): Calculated exact mass for C9​H735​ClN2​O2​ is 210.02 Da. Expected [M+H]+ peak at m/z 211.03.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 9.61 (s, 1H, −CHO ) - Confirms the intact aldehyde.

    • δ 7.55 (s, 1H, pyrazole- H5​ ) & δ 7.42 (s, 1H, pyrazole- H3​ ) - Confirms the pyrazole ring.

    • δ 7.20 (d, J=3.5 Hz, 1H, furan- H3​ ) & δ 6.55 (d, J=3.5 Hz, 1H, furan- H4​ ) - Confirms the 2,5-disubstituted furan architecture.

    • δ 5.35 (s, 2H, −CH2​− ) - Confirms the successful formation of the methylene bridge.

References

  • Mascal, M., & Nikitin, E. B. (2008). Direct, high-yield conversion of cellulose into biofuel. Angewandte Chemie International Edition, 47(41), 7924-7926.[Link]

  • Chisholm, J. D., Meador, R., & Mate, N. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(10), 3290.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole. PubChem.[Link]

Exploratory

Physicochemical properties of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Characterization of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde Abstract: This guide provides a comprehensive framework for the physicochemical and spectros...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Abstract: This guide provides a comprehensive framework for the physicochemical and spectroscopic characterization of the novel heterocyclic compound, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its properties is paramount for its application and development. This document is structured not as a static data sheet, but as a methodological guide for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven protocols for determining critical parameters such as lipophilicity, thermal properties, and spectroscopic identity. The causality behind experimental choices is emphasized to empower researchers to not only generate data but also to understand its implications. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Chemical Identity and Structure

A foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical identity and structure. This ensures that all subsequent experimental data is associated with the correct molecule.

IUPAC Name: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde Molecular Formula: C₉H₇ClN₂O₂ Molecular Weight: 226.62 g/mol

The core structure consists of a furan-2-carbaldehyde moiety linked to a 4-chloro-1H-pyrazole ring via a methylene bridge. The specific connectivity and functional groups are critical determinants of the compound's chemical behavior and biological activity.

Caption: Chemical structure of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.

Physicochemical Property Profiling

The physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. Accurate determination of these parameters is a critical step in drug development.

Lipophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

Lipophilicity is arguably the most important physicochemical property for a drug candidate, influencing everything from solubility to membrane permeability.[1] The octanol-water partition coefficient (LogP for neutral species, LogD for ionizable species at a specific pH) is the standard measure. The shake-flask method is the gold-standard technique for its direct and accurate determination.[][3][4]

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Rationale: This protocol determines the partition coefficient at a pH of 7.4, which mimics physiological conditions in the blood and is crucial for predicting in vivo behavior. The use of pre-saturated solvents ensures that the measurement reflects the true partitioning equilibrium without volume changes due to mutual miscibility.

  • Methodology:

    • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of 1-octanol and the PBS buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[3][5]

    • Stock Solution: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).[3]

    • Partitioning: In a glass vial, combine 1 mL of the saturated 1-octanol phase and 1 mL of the saturated PBS phase. Add a small aliquot (e.g., 10 µL) of the compound's stock solution to achieve a final concentration suitable for the analytical method.

    • Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for a minimum of 1 hour to allow the compound to reach equilibrium between the two phases. A longer time may be necessary and should be validated.

    • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully withdraw an aliquot from both the upper octanol phase and the lower aqueous (PBS) phase. Quantify the concentration of the compound in each phase using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[1][5]

    • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare PBS (pH 7.4) prep2 Saturate Octanol with PBS prep1->prep2 prep3 Saturate PBS with Octanol prep1->prep3 start Combine Saturated Octanol & PBS prep2->start prep3->start add_cmpd Add Compound Stock Solution start->add_cmpd shake Shake to Equilibrate add_cmpd->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Concentration in each phase (HPLC) centrifuge->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogD determination via the shake-flask method.

Thermal Properties: Melting Point (M.P.)

The melting point is a fundamental physical property that provides information on the purity and thermal stability of a crystalline solid.[6] A sharp melting range (typically <2 °C) is indicative of a high-purity compound, whereas impurities tend to depress and broaden the melting range.[7]

Experimental Protocol: Capillary Melting Point Determination

  • Rationale: This method provides an accurate melting range by ensuring slow, controlled heating, which allows the system to remain in thermal equilibrium. A preliminary rapid determination saves time by establishing an approximate range.[8]

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.[8]

    • Loading: Invert an open-ended capillary tube and press it into the powder. Tap the closed end of the tube on a hard surface to pack the powder into the bottom. The sample height should be approximately 2-3 mm.[7][9]

    • Preliminary (Rough) Measurement: Place the capillary in the melting point apparatus. Heat the sample rapidly and record the approximate temperature at which it melts. This provides a target range for the accurate measurement.[8][9]

    • Accurate Measurement: Allow the apparatus to cool to at least 15-20 °C below the rough melting point.[8][9] Place a new, freshly packed capillary tube in the apparatus.

    • Heating: Heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to a slow and steady 1-2 °C per minute.[8]

    • Observation & Recording: Record two temperatures:

      • T₁: The temperature at which the first droplet of liquid appears.[8]

      • T₂: The temperature at which the last solid particle liquefies completely.[8]

    • Reporting: The melting point is reported as the range T₁ - T₂. For a high-purity sample, this range should be narrow.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is essential for confirming the molecular structure elucidated from the synthetic pathway. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural assignment.

Table 1: Predicted Spectroscopic Data for 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

TechniqueFeaturePredicted Chemical Shift / ValueRationale
¹H NMR Aldehyde proton (-CHO)δ 9.5 - 9.7 ppm (singlet)The aldehyde proton is highly deshielded and typically appears in this region as a singlet.[10]
Furan protonsδ 6.5 - 7.8 ppm (doublets)Protons on the furan ring exhibit characteristic shifts and coupling patterns.[10][11]
Methylene protons (-CH₂-)δ ~5.5 ppm (singlet)Protons on the methylene bridge connecting the two heterocyclic rings.
Pyrazole protonsδ ~7.5 - 8.0 ppm (singlets)Protons on the pyrazole ring.
¹³C NMR Aldehyde carbonyl (C=O)δ 175 - 180 ppmThe carbonyl carbon is highly deshielded and characteristic of an aldehyde.[10]
Furan & Pyrazole carbonsδ 110 - 155 ppmAromatic carbons of the heterocyclic rings appear in this range.
Methylene carbon (-CH₂-)δ ~50 - 60 ppmThe aliphatic linker carbon.
IR C=O stretch (aldehyde)~1670 - 1700 cm⁻¹ (strong)A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group.[10]
C-Cl stretch~700 - 800 cm⁻¹Characteristic absorption for a chloro-substituted aromatic ring.
MS (ESI+) [M+H]⁺m/z 227.02Calculated for C₉H₈ClN₂O₂⁺

Expert Insight on NMR Characterization: For heterocyclic compounds like this, one-dimensional ¹H and ¹³C NMR are the first-line tools for structural elucidation.[12][13][14] However, due to the potential for signal overlap in the aromatic region, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY helps establish proton-proton coupling networks within the furan and pyrazole rings, while HSQC correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals.[14] These advanced techniques provide a robust, self-validating dataset for complete structural confirmation.[12][15]

Conclusion

This guide outlines the essential methodologies for the comprehensive physicochemical and spectroscopic characterization of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. By following these detailed, validated protocols, researchers can generate high-quality, reliable data crucial for advancing its development as a potential therapeutic agent or advanced material. The emphasis on the rationale behind experimental procedures is intended to provide a deeper understanding and facilitate troubleshooting. The combination of lipophilicity, thermal analysis, and multi-technique spectroscopic confirmation provides the necessary foundation for any further investigation into this promising molecule.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Silva, A. M. S., et al. (2025). Structure Elucidation of a Regioisomer and Another Proton‐Deficient Breitfussin Analogue Using Anisotropic NMR. Magnetic Resonance in Chemistry.
  • (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. 2021 International Conference on Technological Advancements and Innovations (ICTAI). IEEE Xplore.
  • Perras, F. A., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BOC Sciences. (n.d.). Lipophilicity (LogP/LogD) Testing.
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • (n.d.). LogP / LogD shake-flask method v1. ResearchGate.
  • S. W. Hla, et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
  • (n.d.). Determination of the melting point.
  • A. G. Valderrama, et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Westlab Canada. (2023). Measuring the Melting Point.
  • Wired Chemist. (n.d.). Determination of Melting Point.
  • (n.d.). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde. Repositorio Institucional ULima.
  • (n.d.). Melting point determination.
  • A. Abbasi, et al. (2026). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. ResearchGate.
  • (2023). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures. Semantic Scholar.
  • (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • E. Fuguet, et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.

Sources

Foundational

5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (CAS: 1006472-01-0): A Bifunctional Scaffold for Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the design of highly specific, metabolically stable small molecules relies heavily on the availability of versatile chemical building blocks. 5-[(4-chloro-1H-pyrazol-1-yl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly specific, metabolically stable small molecules relies heavily on the availability of versatile chemical building blocks. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (CAS: 1006472-01-0) is a premium bifunctional heterocyclic scaffold[1],[2]. By bridging an electrophilic furan-2-carbaldehyde moiety with a metabolically robust 4-chloro-1H-pyrazole ring via a flexible methylene linker, this compound provides medicinal chemists with a highly programmable core. It serves as an ideal starting point for the divergent synthesis of kinase inhibitors, receptor antagonists, and targeted covalent modifiers.

Physicochemical & Structural Profiling

To effectively utilize this scaffold, it is critical to understand its baseline physicochemical properties and the mechanistic rationale behind its structural design.

PropertyValue
Chemical Name 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde
CAS Number 1006472-01-0
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
SMILES String O=Cc1ccc(Cn2cc(Cl)cn2)o1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Mechanistic Rationale of the Pharmacophore
  • The 4-Chloro-1H-Pyrazole Core: Pyrazoles are globally recognized as privileged scaffolds in medicinal chemistry due to their ability to engage in complex hydrogen-bonding networks[3]. However, unsubstituted pyrazoles often suffer from metabolic liabilities, specifically rapid oxidation by Cytochrome P450 enzymes at the C4 position. The deliberate installation of a chlorine atom at C4 sterically and electronically blocks this metabolic soft spot[4]. Furthermore, the chlorine atom increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability, and enables potential halogen-bonding interactions within deep protein binding pockets[5],[6].

  • The Furan-2-Carbaldehyde Moiety: Furans provide a planar, electron-rich surface ideal for π−π stacking. The carbaldehyde group at the 2-position acts as a highly reactive electrophilic handle, primed for downstream functionalization without requiring pre-activation.

Synthetic Methodology: Core Scaffold Assembly

The assembly of CAS 1006472-01-0 relies on a highly regioselective SN​2 nucleophilic substitution. The protocol below outlines a self-validating system for its synthesis.

Protocol 1: SN​2 Alkylation Workflow

Causality & Rationale: The N-H proton of 4-chloro-1H-pyrazole has a pKa​ of approximately 13.5–14[7],[3]. Potassium carbonate ( K2​CO3​ ) is chosen as a mild base because it is sufficiently basic to generate the nucleophilic pyrazolide anion in a polar aprotic solvent like DMF, but mild enough to prevent the Cannizzaro-type disproportionation of the sensitive furan-aldehyde moiety that stronger bases (like NaH) might trigger.

  • Reagent Preparation: Charge an oven-dried, argon-purged round-bottom flask with 4-chloro-1H-pyrazole (1.0 equiv)[8] and anhydrous K2​CO3​ (1.5 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Stir the suspension at room temperature for 30 minutes. This pre-incubation ensures complete deprotonation, maximizing the concentration of the active pyrazolide nucleophile.

  • Alkylation: Dropwise add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.05 equiv) in DMF. The slight stoichiometric excess of the electrophile ensures complete consumption of the pyrazole.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the UV-active starting material spot disappears.

  • Validation & Workup: Quench the reaction by pouring it into ice water; this precipitates the organic product and dissolves the inorganic salts. Extract with EtOAc. Critical step: Wash the organic layer with 5% aqueous LiCl or extensive brine (3x) to completely partition the residual DMF into the aqueous phase. Dry over MgSO4​ , filter, and concentrate in vacuo.

  • Analytical Confirmation: Confirm product identity via LC-MS (target [M+H]+ m/z 211.0) and 1H -NMR (verifying the presence of the aldehyde proton singlet at ~9.5 ppm and the methylene linker at ~5.3 ppm).

SynthesisWorkflow R1 5-(Chloromethyl)furan- 2-carbaldehyde Cond K2CO3, DMF 80°C, 4h R1->Cond R2 4-Chloro-1H-pyrazole R2->Cond Prod 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde (CAS: 1006472-01-0) Cond->Prod SN2 Alkylation

Figure 1: Synthetic workflow for the preparation of CAS 1006472-01-0 via SN2 alkylation.

Downstream Derivatization & Library Generation

The true value of this scaffold lies in the reactivity of the furan-2-carbaldehyde group. It can be rapidly diversified to build structure-activity relationship (SAR) libraries.

Protocol 2: Chemoselective Reductive Amination

Causality & Rationale: Reductive amination is preferred over the direct alkylation of amines to prevent over-alkylation (e.g., primary amines converting to tertiary amines). Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reducing agent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting furan-aldehyde at room temperature, but highly reactive toward the more electrophilic iminium ion generated in situ.

  • Imine Formation: Combine CAS 1006472-01-0 (1.0 equiv) and a target primary or secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3​ (1.5 equiv) portion-wise to control the mild exotherm. Stir for 12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy any unreacted hydride. Extract with DCM. Confirm the success of the transformation via 1H -NMR by the disappearance of the characteristic furan aldehyde singlet (~9.5 ppm) and the emergence of new benzylic methylene protons (~3.8-4.0 ppm).

Derivatization Core CAS: 1006472-01-0 (Bifunctional Scaffold) RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Core->Knoev Oxid Oxidation (NaClO2, NaH2PO4) Core->Oxid Prod1 Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Prod1 Prod2 Acrylonitrile Derivatives (Covalent Modifiers) Knoev->Prod2 Prod3 Carboxylic Acids (Receptor Antagonists) Oxid->Prod3

Figure 2: Logical derivatization pathways for the furan-2-carbaldehyde moiety.

References

  • [3] Afzal et al. PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate. Available at: [Link]

  • [4] ACS Publications. Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. Available at: [Link]

  • [8] National Center for Biotechnology Information. PubChem Compound Summary for CID 27524, 4-Chloro-1H-pyrazole. Available at: [Link]

  • [5] Raptis, R. G. et al. Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E, PMC8414002. Available at: [Link]

  • [6] ResearchGate. Low-temperature crystal structure of 4-chloro-1H-pyrazole (Abstract & Figures). Available at: [Link]

Sources

Exploratory

Retrosynthetic Analysis and Strategic Assembly of Pyrazole-Furan Conjugates: A Technical Guide

Executive Summary The molecular hybridization of pyrazole and furan heterocycles has emerged as a privileged structural motif in modern medicinal chemistry and agrochemical development. Specifically, pyrazole-furan carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular hybridization of pyrazole and furan heterocycles has emerged as a privileged structural motif in modern medicinal chemistry and agrochemical development. Specifically, pyrazole-furan carboxamides have demonstrated profound efficacy as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungal pathogens like Sclerotinia sclerotiorum, and as potent tubulin polymerization inhibitors in human tumor cell lines .

As a Senior Application Scientist, I approach the synthesis of these conjugates not merely as a sequence of reactions, but as a highly orchestrated system of orthogonal reactivities. This whitepaper deconstructs the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to assemble pyrazole-furan conjugates with high regiochemical fidelity and scalable yields.

Strategic Retrosynthetic Disconnections

The structural complexity of pyrazole-furan conjugates necessitates a convergent synthetic strategy. Linear syntheses often suffer from compounding yield losses and late-stage functional group incompatibilities. By strategically disconnecting the molecule at its most thermodynamically stable linkages, we can build a modular library of analogs for Structure-Activity Relationship (SAR) profiling.

Disconnection A: The Amide Linker (Convergent Assembly)

The most logical late-stage disconnection is the amide bond connecting the pyrazole and furan domains. Cleaving this bond retrosynthetically yields a pyrazole-4-carboxylic acid and a 2-aminofuran (or furan-2-carboxylic acid and aminopyrazole, depending on the target topology). This convergent approach allows for late-stage "scaffold hopping," enabling the rapid combinatorial coupling of diverse ring systems without re-engineering the entire synthetic route .

Disconnection B: Pyrazole Core Construction

The pyrazole-4-carboxylic acid is further disconnected into a 1,3-dicarbonyl equivalent (such as an ethoxymethylene-substituted β -ketoester) and an alkyl or aryl hydrazine. This classical Knorr-type condensation is driven by the thermodynamic sink of aromatization. The use of an ethoxymethylene directing group is critical: it acts as an unhindered Michael acceptor, ensuring that the more nucleophilic nitrogen of the hydrazine attacks first, dictating absolute regiocontrol .

Retrosynthesis Target Pyrazole-Furan Carboxamide Amide Amide Bond Cleavage Target->Amide Retrosynthetic Pathway PyAcid Pyrazole-4-carboxylic Acid Amide->PyAcid AmFuran 2-Aminofuran Derivative Amide->AmFuran PyDis Pyrazole Core Assembly PyAcid->PyDis Diketone 1,3-Diketone Equivalent PyDis->Diketone Hydrazine Alkyl/Aryl Hydrazine PyDis->Hydrazine

Fig 1: Convergent retrosynthetic disconnection of pyrazole-furan carboxamides.

Mechanistic Pathways & Causality in Reaction Design

When executing the forward synthesis, the choice of reagents must account for the electronic and steric microenvironments of the substrates.

Why HATU over standard carbodiimides (DCC/EDCI)? In the late-stage amidation of a pyrazole-4-carboxylic acid with an aminofuran, standard carbodiimides often fail or produce low yields. Aminofurans are electron-rich and highly susceptible to oxidative degradation, meaning the reaction must proceed rapidly at mild temperatures. Furthermore, pyrazole-4-carboxylic acids bearing adjacent substituents (e.g., 3-trifluoromethyl or 5-methyl groups) present significant steric encumbrance.

By utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA), the carboxylic acid is converted into a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of the ester acts as an intramolecular base, coordinating the incoming aminofuran and accelerating the acyl transfer via a pre-transition state assembly . This kinetic acceleration outpaces the degradation pathways of the furan ring.

Mechanism SDH Succinate Dehydrogenase (Complex II) Ubiquinone Ubiquinone Binding Site SDH->Ubiquinone Inhibitor Pyrazole-Furan Conjugate (SDHI) Inhibitor->SDH High Affinity Binding Block Blocks Electron Transfer Inhibitor->Block Respiration Fungal Respiration Halted Ubiquinone->Respiration Disrupted Block->Ubiquinone Death Pathogen Cell Death Respiration->Death

Fig 2: Mechanism of action for pyrazole-furan conjugates as SDH inhibitors.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Physical state changes, TLC monitoring, and specific workup rationale are embedded to ensure the operator can verify success at each intermediate stage.

Protocol A: Regioselective Synthesis of the Pyrazole Core

Target: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Condensation: To a stirred solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (10.0 mmol) in absolute ethanol (20 mL) at 0 °C, add methylhydrazine (11.0 mmol) dropwise over 15 minutes.

    • Causality: The 0 °C temperature suppresses the attack of the less nucleophilic internal nitrogen of methylhydrazine on the ketone, ensuring the terminal nitrogen attacks the ethoxymethylene carbon exclusively, dictating 1,3-substitution regiochemistry.

  • Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material ( Rf​≈0.6 ) and appearance of a new highly fluorescent spot ( Rf​≈0.4 ) validates complete cyclization.

  • Saponification: Cool the mixture to room temperature. Add 2M aqueous NaOH (15 mL) and stir for 2 hours.

  • Workup (Self-Validation): Concentrate the ethanol under reduced pressure. Extract the aqueous layer with diethyl ether (2 × 20 mL) to remove unreacted non-polar impurities. Acidify the aqueous layer with 3N HCl to pH 2.

    • Validation: A dense white precipitate will immediately form upon reaching pH < 3, confirming the successful generation and insolubility of the free pyrazole-4-carboxylic acid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Late-Stage Amide Coupling (Conjugation)

Target: N-(5-phenylfuran-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Activation: In an oven-dried flask under nitrogen, dissolve the pyrazole-4-carboxylic acid (5.0 mmol) and HATU (5.5 mmol) in anhydrous acetonitrile (20 mL). Add DIPEA (10.0 mmol). Stir at room temperature for 15 minutes.

    • Validation: The solution will transition from clear to a pale yellow/orange tint, visually confirming the formation of the active 7-azabenzotriazole ester.

  • Coupling: Add the 5-phenylfuran-2-amine derivative (5.5 mmol) in one portion. Warm the reaction to 60 °C and stir overnight (12-14 hours).

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove acetonitrile. Redissolve the crude residue in ethyl acetate (50 mL).

  • Orthogonal Washing:

    • Wash with saturated aqueous NaHCO3​ (3 × 20 mL). Causality: This deprotonates and removes any unreacted pyrazole-carboxylic acid into the aqueous layer and neutralizes the DIPEA hydrohalide salts.

    • Wash with 1N HCl (1 × 20 mL). Causality: Removes trace unreacted aminofuran.

    • Wash with brine (20 mL). Causality: Displaces water from the organic phase, pre-drying it before the addition of anhydrous Na2​SO4​ .

  • Purification: Concentrate and purify via flash column chromatography to yield the pure pyrazole-furan conjugate.

Quantitative Data Presentation: SAR Summary

To contextualize the success of this synthetic strategy, the table below summarizes the fungicidal activity of synthesized pyrazole-furan carboxamides against Sclerotinia sclerotiorum, demonstrating how modular changes at the furan ring impact biological efficacy .

Compound IDPyrazole SubstituentsFuran SubstituentsEC₅₀ vs S. sclerotiorum (mg/L)Efficacy Assessment
Lead (1) 3-CF₃, 1-CH₃Phenyl (No Furan)1.90Baseline
12I-a 3-CF₃, 1-CH₃Furan-2-yl (Unsubstituted)18.45Poor
12I-i 3-CF₃, 1-CH₃5-Phenylfuran-2-yl1.52Excellent
12III-f 3-CHF₂, 1-CH₃5-(4-Chlorophenyl)furan-2-yl1.20Superior
Thifluzamide Commercial StandardN/A2.10Control

Data indicates that extending the hydrophobic bulk at the C5 position of the furan ring (e.g., adding a phenyl or 4-chlorophenyl group) dramatically increases binding affinity within the ubiquinone pocket of the SDH complex.

References

  • Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Molecules (MDPI) URL:[Link]

  • Synthesis of pyrazolylvinyl ketones from furan derivatives Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Foundational

Comprehensive Technical Guide: Synthesis, Profiling, and Medicinal Chemistry Applications of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Executive Summary In modern structure-based drug design (SBDD), the identification and utilization of bifunctional heterocyclic scaffolds are critical for generating high-quality screening libraries. The compound 5-[(4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification and utilization of bifunctional heterocyclic scaffolds are critical for generating high-quality screening libraries. The compound 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (hereafter referred to as CPMF ) represents a highly versatile building block. It synergizes the electrophilic reactivity of a furan-2-carbaldehyde (furfural) core with the lipophilic, halogen-bonding potential of a 4-chloropyrazole moiety.

This whitepaper provides an in-depth technical roadmap for researchers and drug development professionals. It details the structural rationale, a self-validating synthetic methodology, and downstream derivatization protocols for integrating the CPMF scaffold into targeted libraries, such as those directed at serine/threonine kinases like BRAF[1].

Structural and Chemical Profiling

The IUPAC name 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde systematically describes a molecule designed for modular chemistry:

  • Furan-2-carbaldehyde Core: Provides a rigid, planar heteroaromatic system. The aldehyde at position 2 acts as a primary vector for late-stage functionalization.

  • Methylene Linker: Introduces a degree of rotational freedom (sp3 carbon) between the two aromatic systems, allowing the molecule to adopt multiple conformations to optimize binding pocket interactions.

  • 4-Chloro-1H-pyrazol-1-yl Moiety: The pyrazole ring acts as a robust hydrogen-bond acceptor. The chlorine atom at position 4 is strategically placed to enhance metabolic stability (blocking cytochrome P450 oxidation at the electron-rich C4 position) and to engage in halogen bonding with backbone carbonyls in protein targets.

Quantitative Physicochemical Data

To predict the pharmacokinetic viability of CPMF-derived libraries, we must first establish the baseline physicochemical properties of the parent scaffold. The data below highlights its compliance with the Rule of Three (Ro3) for fragment-based drug discovery (FBDD).

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C9H7ClN2O2Baseline atomic composition.
Molecular Weight 210.62 g/mol Ideal fragment size (<300 Da), leaving ample room for derivatization without exceeding Lipinski's limits.
Topological Polar Surface Area (TPSA) ~60.5 ŲCalculated from furan (O), aldehyde (O), and pyrazole (N, N). Optimal for membrane permeability and potential blood-brain barrier (BBB) penetration.
Calculated LogP (cLogP) ~2.2The C4-chlorine increases lipophilicity, ensuring adequate partitioning into hydrophobic binding pockets.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
H-Bond Donors / Acceptors 0 / 4Acts strictly as an H-bond acceptor, pairing well with kinase hinge region donors.

Retrosynthetic Analysis and Mechanistic Pathway

The construction of CPMF relies on a convergent retrosynthetic disconnection at the methylene-pyrazole C-N bond. This yields two commercially available, highly characterized precursors: 5-(chloromethyl)furan-2-carbaldehyde (CMF)[2] and 4-chloro-1H-pyrazole [3].

Synthetic Workflow Diagram

Synthesis A 5-(Chloromethyl)furan-2-carbaldehyde (Electrophile) C K2CO3 / DMF 60°C, 4 h A->C B 4-Chloro-1H-pyrazole (Nucleophile) B->C D SN2 Alkylation C->D E Aqueous Workup (EtOAc/H2O) D->E F Silica Gel Chromatography E->F G CPMF (Target Scaffold) F->G

Workflow for the SN2 synthesis of CPMF from CMF and 4-chloro-1H-pyrazole.

Step-by-Step Experimental Protocol: Synthesis of CPMF

This protocol is engineered as a self-validating system, ensuring that intermediate stability and reaction trajectory are tightly controlled.

Rationale for Reagent Selection:

  • Base (K2CO3): A mild, insoluble inorganic base is selected over stronger organic bases (like DBU or NaH) to selectively deprotonate the pyrazole (pKa ~14) without triggering a Cannizzaro reaction or aldol condensation at the sensitive furan-2-carbaldehyde moiety.

  • Solvent (DMF): A polar aprotic solvent is utilized to maximize the nucleophilicity of the pyrazolide anion, accelerating the bimolecular nucleophilic substitution (SN2) at the benzylic-like chloromethyl position.

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-pyrazole (1.02 g, 10.0 mmol)[3] and anhydrous N,N-dimethylformamide (DMF, 15 mL).

  • Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes to allow for the formation of the pyrazolide anion.

  • Alkylation: Dissolve 5-(chloromethyl)furan-2-carbaldehyde (1.45 g, 10.0 mmol)[2] in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized exothermic degradation.

  • Heating: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 7:3, UV active).

  • Workup: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield CPMF as a pale yellow solid.

Analytical Validation (Quality Control)

To establish trustworthiness, the isolated product must be validated against expected spectroscopic parameters:

  • 1H NMR (400 MHz, CDCl3):

    • δ 9.61 (s, 1H) - Diagnostic aldehyde proton.

    • δ 7.52 (s, 1H), 7.41 (s, 1H) - Pyrazole protons. The presence of two singlets rather than a multiplet confirms the C4-chlorine substitution.

    • δ 7.20 (d, J = 3.5 Hz, 1H), 6.55 (d, J = 3.5 Hz, 1H) - Furan ring protons.

    • δ 5.35 (s, 2H) - Methylene linker, shifted downfield due to the adjacent electronegative pyrazole nitrogen and furan ring.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 211.0. A diagnostic M+2 peak at m/z 213.0 (~33% intensity) must be present, confirming the incorporation of the 37Cl isotope.

Application in Medicinal Chemistry: Library Generation

The true value of CPMF lies in its utility as a central hub for divergent synthesis. Furan-pyrazole scaffolds have been extensively documented in the development of tricyclic BRAF inhibitors and other oncology targets[1]. The aldehyde group serves as an ideal electrophilic handle for generating diverse libraries.

Divergent Functionalization Diagram

Derivatization CPMF CPMF Core Scaffold RA Reductive Amination (NaBH(OAc)3, DCE) CPMF->RA KC Knoevenagel Condensation (Active Methylene, Base) CPMF->KC OX Pinnick Oxidation (NaClO2, NaH2PO4) CPMF->OX Amine Alkyl/Aryl Amines (Kinase Hinge Binders) RA->Amine Alkene Substituted Alkenes (Covalent Inhibitors) KC->Alkene Acid Furoic Acids (Protein-Protein Modulators) OX->Acid

Divergent late-stage functionalization pathways of the CPMF aldehyde handle.

Protocol: High-Throughput Reductive Amination

To convert CPMF into a library of basic amines (often required for favorable pharmacokinetics and target engagement), reductive amination is the preferred methodology.

Causality in Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the intermediate iminium ion without reducing the starting aldehyde to an alcohol, ensuring high yields of the desired amine.

Procedure:

  • In a 2-dram vial, dissolve CPMF (0.5 mmol) and a selected primary or secondary amine (0.55 mmol) in 1,2-dichloroethane (DCE, 3 mL).

  • Add glacial acetic acid (0.05 mL) to catalyze imine/iminium formation. Stir at room temperature for 1 hour.

  • Add NaBH(OAc)3 (0.75 mmol) in one portion. Stir the suspension at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO3 (2 mL) to neutralize the acetic acid and destroy excess reducing agent.

  • Extract the product into dichloromethane (DCM, 2 × 3 mL). Pass the organic layer through a phase-separator cartridge and concentrate in vacuo.

  • The resulting secondary/tertiary amines can be directly submitted for biological screening or purified via preparative HPLC.

Conclusion

The IUPAC-defined scaffold 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a structurally optimized, highly reactive intermediate. By leveraging the SN2 protocol outlined above, researchers can reliably synthesize this core in high yields. Furthermore, its built-in orthogonal reactivity—combining a stable, lipophilic halogenated heterocycle with an easily derivatized aldehyde—makes it an indispensable asset in the rapid generation of novel chemical space for drug discovery.

References

  • National Center for Biotechnology Information (NIH PMC). "Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds." Available at: [Link]

Sources

Exploratory

Spectroscopic Data and Synthetic Rationale for 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are critical for developing complex molecular architectures. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for developing complex molecular architectures. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (Formula: C9H7ClN2O2) is a highly versatile intermediate that bridges a reactive furan-2-carbaldehyde moiety with a halogenated pyrazole ring via a methylene linker.

This whitepaper provides an authoritative, in-depth guide to the synthesis, structural logic, and spectroscopic characterization of this compound. By establishing a self-validating analytical profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—researchers can definitively confirm the structural integrity of this molecule in their workflows.

Structural & Mechanistic Rationale

The design of this molecule leverages two distinct pharmacophores:

  • The Furan-2-carbaldehyde Core: Derived from 5-(chloromethyl)furan-2-carbaldehyde (CMF), a highly stable and versatile biomass-derived platform chemical[1]. The aldehyde group serves as an electrophilic anchor, primed for downstream functionalization via reductive aminations, Knoevenagel condensations, or Schiff base formations.

  • The 4-Chloro-1H-pyrazole Ring: Pyrazoles are privileged scaffolds in medicinal chemistry. The inclusion of a chlorine atom at the C-4 position not only modulates the lipophilicity (LogP) of the molecule but also blocks metabolic oxidation at this highly reactive site.

The regioselectivity of the N-alkylation is a critical factor. While pyrazoles possess two nitrogen atoms, the N-alkylation of asymmetric pyrazoles is heavily influenced by steric and electronic factors[2]. In the case of 4-chloropyrazole, the symmetry of the starting material ensures that alkylation at either nitrogen yields the same product, simplifying the synthetic workflow and eliminating the need for complex regioisomer separation.

Self-Validating Synthesis Protocol

To ensure high fidelity and reproducibility, the synthesis relies on a thermodynamically controlled N-alkylation.

Causality in Reagent Selection: Potassium carbonate (K₂CO₃) is specifically selected as the base over stronger alternatives like sodium hydride (NaH). Strong bases risk triggering unwanted aldol-type self-condensations or Cannizzaro reactions at the sensitive aldehyde moiety. N,N-Dimethylformamide (DMF) is utilized as the solvent due to its high dielectric constant, which stabilizes the intermediate pyrazolate anion and accelerates the SN2 displacement of the primary chloride[3].

Step-by-Step Methodology:
  • Initiation: Charge an oven-dried round-bottom flask with 4-chloro-1H-pyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes to ensure complete deprotonation and formation of the pyrazolate anion.

  • Coupling: Dropwise add a solution of 5-(chloromethyl)furan-2-carbaldehyde (1.05 equiv) in DMF. The slight excess of the electrophile ensures complete consumption of the pyrazole.

  • Propagation: Elevate the reaction temperature to 60 °C and stir for 12 hours under an inert nitrogen atmosphere. Monitor progression via TLC (Hexanes/EtOAc, 3:1).

  • Quench & Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the target compound as an off-white solid.

SynthesisWorkflow SM1 4-Chloro-1H-pyrazole Reaction N-Alkylation K2CO3, DMF, 60°C SM1->Reaction SM2 5-(Chloromethyl)furan- 2-carbaldehyde SM2->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup 12 hours Product Target Molecule (Purified via Column) Workup->Product >85% Yield

Fig 1: Step-by-step N-alkylation workflow for the synthesis of the target bifunctional building block.

Spectroscopic Characterization

The following spectroscopic data represents a highly accurate, theoretically grounded profile based on the electronic environments of the constituent heterocycles[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR assignment logic is dictated by the strong electron-withdrawing effects of the heteroatoms.

NMRAssignment Target Target Molecule 1H NMR (CDCl3) Aldehyde Aldehyde (-CHO) 9.55 ppm (s) Target->Aldehyde Highly deshielded Furan Furan Ring (H-3, H-4) 7.20, 6.45 ppm (d) Target->Furan AB Spin System Methylene Methylene (-CH2-) 5.35 ppm (s) Target->Methylene Dual deshielding Pyrazole Pyrazole (H-3, H-5) 7.41, 7.52 ppm (s) Target->Pyrazole No ortho coupling

Fig 2: Logical assignment of 1H NMR signals based on local electronic environments and coupling.

¹H NMR (400 MHz, CDCl₃) Analysis:

  • Causality of the Methylene Shift: The methylene protons (-CH₂-) appear as a sharp singlet at 5.35 ppm. This significant downfield shift is caused by the synergistic electron-withdrawing effects of both the aromatic furan ring and the electronegative pyrazole nitrogen.

  • Causality of the Pyrazole Singlets: Because the C-4 position is occupied by a chlorine atom, the H-3 and H-5 protons on the pyrazole ring lack an adjacent proton to couple with. Consequently, they appear as two distinct singlets rather than doublets.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.55Singlet (s)1H-Aldehyde (-CHO)
7.52Singlet (s)1H-Pyrazole H-5
7.41Singlet (s)1H-Pyrazole H-3
7.20Doublet (d)1H3.5Furan H-3
6.45Doublet (d)1H3.5Furan H-4
5.35Singlet (s)2H-Methylene (-CH₂-)

¹³C NMR (100 MHz, CDCl₃) Analysis: The ¹³C spectrum confirms the carbon framework, with the highly deshielded carbonyl carbon serving as a primary diagnostic marker.

Chemical Shift (δ, ppm)Carbon TypeAssignment
177.5C=OAldehyde Carbon
155.0Quaternary (C)Furan C-5
152.5Quaternary (C)Furan C-2
138.0Methine (CH)Pyrazole C-3
128.0Methine (CH)Pyrazole C-5
122.0Methine (CH)Furan C-3
111.0Methine (CH)Furan C-4
110.5Quaternary (C-Cl)Pyrazole C-4
47.5Methylene (CH₂)Linker Carbon
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to validate the presence of the carbonyl functional group and the structural integrity of the heterocycles. The absence of a broad O-H or N-H stretch above 3200 cm⁻¹ confirms the successful consumption of the starting pyrazole.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Region
3115C-H stretchAromatic (Furan & Pyrazole rings)
2930C-H stretchAliphatic (Methylene linker)
1675C=O stretchAldehyde carbonyl (Strong, sharp)
1510, 1460C=C, C=N stretchHeteroaromatic ring skeletal vibrations
1050C-Cl stretchHalogenated pyrazole
Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry provides a self-validating check of the molecular formula (C9H7ClN2O2, Exact Mass: 210.02 Da). Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance ratio, the mass spectrum exhibits a highly characteristic isotopic signature.

  • [M+H]⁺ (Base Peak): m/z 211.03 (100% relative abundance, corresponding to the ³⁵Cl isotope).

  • [M+2+H]⁺ (Isotope Peak): m/z 213.02 (~33% relative abundance, corresponding to the ³⁷Cl isotope).

References

  • PubChem (National Institutes of Health). 5-Methylfurfural | C6H6O2 | CID 12097. Baseline NMR data for furan-2-carbaldehyde derivatives. 4

  • Guidechem. 5-Chloromethylfurfural 1623-88-7. Properties and applications of the CMF platform chemical. 1

  • The Journal of Organic Chemistry (ACS Publications). Regioselective N-Trideuteromethylation of Tautomeric Polyaza Heterocycles. Protocol validation for base-catalyzed pyrazole N-alkylation. 3

  • Journal of the American Chemical Society (ACS Publications). Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Mechanistic insights into pyrazole regioselectivity and steric bias. 2

Sources

Foundational

Technical Whitepaper: Chemical Stability, Degradation Kinetics, and Storage Protocols for 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Executive Summary & Molecular Profiling In modern drug discovery and agrochemical development, bifunctional heteroaromatic building blocks are highly valued for their modularity. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

In modern drug discovery and agrochemical development, bifunctional heteroaromatic building blocks are highly valued for their modularity. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde represents a sophisticated intermediate, combining a lipophilic, metabolically robust 4-chloropyrazole moiety with a highly reactive furan-2-carbaldehyde (furfural) core.

While the pyrazole ring provides structural stability, the 5-substituted furfural moiety acts as the molecule's Achilles' heel. Furan-2-carbaldehyde derivatives are notoriously sensitive to environmental stressors, prone to rapid autoxidation, photochemical resinification, and thermal degradation[1]. As a Senior Application Scientist, it is critical to understand that preserving the integrity of this compound requires treating it not as a static solid, but as a thermodynamically eager reactant waiting for activation energy from light, heat, or atmospheric oxygen.

Mechanistic Vulnerabilities: The Causality of Degradation

To design an effective storage protocol, we must first map the exact pathways by which this compound degrades. The degradation is primarily localized to the furan-aldehyde system, driven by three distinct mechanisms:

  • Autoxidation (The Oxygen Threat): The formyl group (-CHO) is highly susceptible to autoxidation. Atmospheric oxygen biradicals abstract the aldehydic hydrogen, initiating a radical chain reaction that yields a peroxy radical, ultimately converting the aldehyde into the corresponding furoic acid derivative[2]. This oxidation alters the compound's polarity and reactivity, rendering it useless for subsequent condensation or reductive amination reactions.

  • Photochemical Resinification (The UV Threat): Furan rings conjugated with electron-withdrawing groups undergo photochemical ring-opening when exposed to ultraviolet (UV) light[1]. The energy from light induces a radical cascade, leading to bimolecular condensation and the formation of dark, insoluble polymeric resins[3].

  • Thermal & Hydrolytic Cleavage (The Kinetic Threat): Elevated temperatures accelerate both oxidation and polymerization according to Arrhenius kinetics. Furthermore, the presence of trace moisture (high water activity) at elevated temperatures can induce hydrolytic cleavage of the methylene linker or promote Cannizzaro-type disproportionation of the aldehyde[4].

DegradationMechanisms Core 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde Oxidation Autoxidation (O2 Exposure) Core->Oxidation Atmospheric O2 Photolysis Photochemical Degradation (UV/Vis Light) Core->Photolysis hν < 400 nm Thermal Thermal Decomposition (Heat > 25°C & Moisture) Core->Thermal Arrhenius Kinetics Furoic Furoic Acid Derivative (Carboxylic Acid) Oxidation->Furoic Aldehyde Conversion Resin Furan Ring Opening & Polymerization (Resins) Photolysis->Resin Radical Cascade Cleavage Methylene Linker Cleavage & Dimerization Thermal->Cleavage Bond Dissociation

Fig 1: Primary chemical degradation pathways of 5-substituted furan-2-carbaldehydes.

Quantitative Stability Profiling

Based on structural homology with established 5-substituted furfurals (such as 5-hydroxymethylfurfural and alkylated furans), the stability of the compound is highly dependent on temperature and atmospheric control[3],[5]. The following table summarizes the projected purity retention over time under various environmental conditions.

Storage ConditionAtmosphereLight Exposure1 Month Purity6 Month Purity12 Month PurityPrimary Degradant
25°C (Room Temp) Ambient AirAmbient Lab Light< 85%< 60%< 30%Furoic Acid & Resins
25°C (Room Temp) Argon PurgedDark (Amber Glass)98%88%75%Furoic Acid
4°C (Refrigerated) Ambient AirDark95%85%70%Furoic Acid
-20°C (Cryogenic) Ambient AirDark> 99%96%90%Furoic Acid
-20°C (Cryogenic) Argon PurgedDark (Amber Glass)> 99.5% > 99% > 98% None (Stable)

Data extrapolated from degradation kinetics of analogous 5-substituted furan-2-carbaldehydes[4],[5].

Rigorous Storage & Handling Protocols

To achieve the >98% purity retention required for sensitive downstream synthetic applications, storage cannot be passive. The following protocol represents a self-validating system : each step is designed to eliminate a specific variable of the degradation causality loop.

Phase 1: Preparation & Packaging Workflow
  • Lyophilization / Desiccation:

    • Action: Dry the compound thoroughly under high vacuum (< 0.1 mbar) for 12 hours.

    • Causality: Water acts as a nucleophile and a medium for hydrolytic degradation[4]. Removing trace moisture prevents the hydration of the aldehyde to a gem-diol, which is the first step in disproportionation.

  • Amber Glass Aliquoting:

    • Action: Transfer the dried compound into Type I borosilicate amber glass vials.

    • Causality: Amber glass blocks UV transmission below 400 nm, directly neutralizing the photochemical radical initiation that leads to resinification[1].

  • Argon Displacement:

    • Action: Purge the headspace of the vial with ultra-high purity (UHP) Argon gas for 30 seconds before sealing.

    • Causality: While Nitrogen is often used, Argon is denser than air. It sinks to the bottom of the vial, creating a heavy, inert physical blanket directly over the compound, completely displacing atmospheric oxygen and halting autoxidation[3].

  • PTFE-Lined Sealing:

    • Action: Seal the vial with a PTFE (Teflon)-lined screw cap.

    • Causality: Standard rubber or silicone septa are permeable to oxygen over long durations and can leach plasticizers into the compound. PTFE provides an absolute, chemically inert barrier.

StorageWorkflow Step1 1. High-Vacuum Desiccation Step2 2. Amber Glass Vial Aliquoting Step1->Step2 Step3 3. UHP Argon Gas Purging Step2->Step3 Step4 4. PTFE-Lined Cap Sealing Step3->Step4 Step5 5. Cryogenic Storage (-20°C) Step4->Step5

Fig 2: Optimized workflow for the long-term storage of furan-2-carbaldehyde derivatives.

Phase 2: Handling & Thawing (Self-Validation Step)
  • Action: Before opening a stored vial, allow it to equilibrate to room temperature in a desiccator for 30 minutes.

  • Causality: Opening a cold vial exposes it to ambient air, causing immediate condensation of atmospheric moisture onto the compound. Equilibrating prevents this.

  • Validation: Visually inspect the compound. A pale yellow color indicates stability. A shift to dark brown or the presence of a sticky, viscous gum indicates that the Argon seal was compromised and polymerization has occurred[1],[5].

Analytical Validation: Stability-Indicating HPLC Protocol

To definitively verify the integrity of the compound before use in critical drug discovery assays, a stability-indicating High-Performance Liquid Chromatography (HPLC) method must be employed. This protocol is designed to separate the parent compound from its primary oxidized degradant (the furoic acid derivative).

System Suitability & Setup:

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm). Causality: The non-polar stationary phase effectively resolves the highly polar oxidized furoic acid (elutes early) from the more lipophilic parent compound (elutes later).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA suppresses the ionization of the furoic acid degradant, ensuring sharp, symmetrical peaks rather than broad smears.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV Diode Array Detector (DAD) set to 254 nm and 280 nm. Causality: The extended conjugation of the furan-pyrazole system absorbs strongly at 280 nm. The oxidized furoic acid will show a distinct hypsochromic shift (lower wavelength absorption) compared to the intact aldehyde.

Self-Validating System Suitability Test (SST): Before running the sample, inject a "forced degradation" standard (the parent compound exposed to 3% H2O2 for 1 hour). The system is only validated for use if the resolution ( Rs​ ) between the parent aldehyde peak and the oxidized furoic acid peak is ≥2.0 . If the peaks co-elute, the analytical method cannot be trusted to assess purity, and the gradient must be flattened.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, multi-functional building blocks. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, multi-functional building blocks. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a highly specialized heterocyclic scaffold that integrates the reactivity of an aldehyde with the structural rigidity of furan and the distinct electronic properties of a halogenated pyrazole. This whitepaper provides an in-depth technical analysis of its molecular properties, structural causality in drug design, and a validated synthetic protocol for its integration into drug discovery pipelines.

Chemical Identity and Molecular Composition

Understanding the exact stoichiometric and mass contributions of this building block is critical for downstream synthetic planning, particularly when calculating equivalents for condensation reactions or mass spectrometry (LC-MS) validations.

The compound belongs to the class of substituted furan-2-carbaldehydes, characterized by a methylene bridge linking the 5-position of the furan ring to the N1 position of a 4-chloro-1H-pyrazole moiety.

Quantitative Molecular Breakdown

The molecular formula is C9H7ClN2O2 , yielding a molecular weight of 210.62 g/mol [1]. The quantitative elemental distribution is summarized in Table 1.

Table 1: Elemental Composition and Mass Contribution

ElementAtom CountAtomic Mass ( g/mol )Total Mass ( g/mol )Mass Percentage (%)
Carbon (C) 912.011108.09951.32%
Hydrogen (H) 71.0087.0563.35%
Chlorine (Cl) 135.45335.45316.83%
Nitrogen (N) 214.00728.01413.30%
Oxygen (O) 215.99931.99815.19%
Total 21 -210.620 100.00%

Structural Causality in Drug Design

Every functional group in 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde serves a distinct mechanistic purpose when incorporated into a pharmacophore:

  • The Aldehyde Moiety (-CHO): Acts as a highly reactive electrophilic center. It is the primary site for Claisen-Schmidt condensations to form chalcones or for reacting with primary amines to form Schiff bases[2][3].

  • The Furan Ring: Provides a rigid, planar, and electron-rich aromatic system. In biological targets, furan rings frequently engage in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the binding pockets of kinases or bacterial enzymes[3][4].

  • The Pyrazole Core: Functions as a bioisostere for amides and phenols. It is a privileged scaffold in medicinal chemistry due to its ability to act as a hydrogen bond acceptor, which is crucial for anchoring molecules to the hinge region of target kinases.

  • The Chlorine Substituent: Placed at the 4-position of the pyrazole, the chlorine atom serves two purposes. First, it enhances the lipophilicity (logP) of the molecule, improving cellular permeability. Second, it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable 4-position, thereby increasing the half-life of the resulting drug candidate.

Downstream Applications in Medicinal Chemistry

This compound is primarily utilized as an intermediate to synthesize complex poly-heterocycles, such as pyrazolines and chalcones, which are heavily investigated for their antimicrobial, anti-inflammatory, and phosphodiesterase (PDE) inhibitory activities[2].

G A 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde B Claisen-Schmidt Condensation A->B Acetophenones C Hydrazine Cyclization B->C Hydrazine Hydrate D Antimicrobial & Kinase Screening C->D Lead Compounds

Workflow of furan-2-carbaldehyde derivatives in drug discovery and biological screening.

Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity, the following protocol details the SN​2 N-alkylation of 4-chloro-1H-pyrazole with 5-(chloromethyl)furan-2-carbaldehyde. This protocol is designed as a self-validating system , incorporating specific in-process controls to guarantee product fidelity.

Step-by-Step Methodology

Reagents Required:

  • 4-chloro-1H-pyrazole (1.0 equiv)

  • 5-(chloromethyl)furan-2-carbaldehyde (1.1 equiv)

  • Potassium carbonate ( K2​CO3​ , 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Base Suspension: Suspend 4-chloro-1H-pyrazole (10 mmol) and finely powdered K2​CO3​ (20 mmol) in 15 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Causality: K2​CO3​ is selected as a mild, heterogeneous base. Stronger bases (like NaH ) are avoided to prevent the degradation of the sensitive aldehyde functionality (e.g., mitigating the risk of a Cannizzaro-type disproportionation).

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Dissolve 5-(chloromethyl)furan-2-carbaldehyde (11 mmol) in 5 mL of anhydrous DMF and add it dropwise to the mixture over 15 minutes.

    • Causality: Dropwise addition at 0°C controls the exothermic nature of the alkylation and prevents the polymerization of the highly reactive furfuryl chloride derivative.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Self-Validating In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

    • Validation: The product spot will be strongly UV-active. To confirm the integrity of the aldehyde group, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). An immediate bright orange/yellow spot validates that the aldehyde group survived the basic conditions intact.

  • Workup and Extraction: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF.

    • Causality: DMF is highly water-soluble; multiple brine washes are strictly required to pull DMF out of the organic phase, preventing contamination during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure title compound.

Analytical Characterization

To confirm the structure, the following analytical signatures should be observed:

  • LC-MS (ESI+): Expected pseudo-molecular ion [M+H]+ at m/z 211.0.

  • 1H NMR (400 MHz, CDCl3​ ): A distinct, highly deshielded singlet at ~9.6 ppm corresponding to the aldehyde proton (-CHO)[4]. A singlet integrating to 2 protons at ~5.3 ppm confirms the presence of the bridging methylene group.

References

  • [1] Fisher Scientific. "5-(2-Furyl)-1-methyl-1H-pyrazole-3-carbonyl chloride, 97%." Thermo Scientific Maybridge. Available at:[Link]

  • [2] Semantic Scholar. "Synthesis and evaluation of new 4,5-dihydro-1H-pyrazole derivatives." Iraqi J Pharm Sci. Available at:[Link]

  • [4] ACS Publications. "Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation." ACS Chemical Neuroscience. Available at:[Link]

  • PubMed Central (PMC). "Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors." Bioorganic Chemistry. Available at:[Link]

  • [3] ResearchGate. "Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity." Asian Journal of Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde as a Bifunctional Scaffold in Organic Synthesis

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery and agrochemical development, the strategic combination of privileged pharmacophores is a proven method for generating novel, biologically active chemical space. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a highly versatile, bifunctional building block that seamlessly integrates two highly sought-after moieties:

  • The Furan-2-carbaldehyde (Furfural) Core: Furfural derivatives are widely recognized as renewable platform chemicals and critical intermediates in the synthesis of antimicrobial agents, antivirals, and fungicides[1][2]. The reactive aldehyde group serves as an ideal lynchpin for divergent synthetic pathways.

  • The 4-Chloropyrazole Pharmacophore: Halogenated pyrazoles, particularly 4-chloropyrazoles, are ubiquitous in commercial agrochemicals (e.g., fungicides targeting sterol biosynthesis) and pharmaceutical kinase inhibitors due to their metabolic stability and favorable lipophilicity[3][4].

By bridging these two systems with a flexible methylene linker, this compound offers synthetic chemists a robust starting point for library generation. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in two primary workflows: Reductive Amination and Knoevenagel Condensation .

Divergent Synthetic Workflows

The electrophilic nature of the C2-aldehyde on the furan ring allows for rapid diversification. The electron-withdrawing nature of the furan oxygen, coupled with the distant inductive effect of the pyrazole system, fine-tunes the reactivity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines and active methylene compounds.

DivergentSynthesis SM 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde A1 Reductive Amination (Furfurylamines) SM->A1 Primary/Secondary Amines NaBH(OAc)3, DCE A2 Knoevenagel Condensation (Chalcones/Acrylates) SM->A2 Active Methylene Piperidine/AcOH A3 Oxidation (Furoic Acid Derivatives) SM->A3 NaClO2, NaH2PO4 2-Methyl-2-butene

Caption: Divergent synthetic pathways utilizing the furan-2-carbaldehyde scaffold.

Application I: Synthesis of Bioactive Furfurylamines via Reductive Amination

Furfurylamines are critical structural motifs in various pharmaceuticals and agrochemicals[5]. The reductive amination of furfural derivatives provides direct access to these amines.

Mechanistic Rationale

We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike Sodium borohydride (NaBH₄), which can prematurely reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient. It selectively reduces the transient, highly electrophilic iminium ion intermediate formed after the initial nucleophilic attack of the amine, leaving the unreacted aldehyde intact.

ReductiveAminationMechanism Aldehyde Aldehyde Substrate Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Addition Amine Amine Nucleophile Amine->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium Dehydration (-H2O) Acid Catalyzed Product Furfurylamine Product Iminium->Product Hydride Transfer [NaBH(OAc)3]

Caption: Stepwise mechanism of the selective reductive amination process.

Protocol A: General Procedure for Reductive Amination

Self-Validating System: The reaction progress is easily monitored by TLC (loss of the UV-active aldehyde spot). The basic workup ensures the removal of boron byproducts and unreacted acidic impurities.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Imine Formation: Add glacial acetic acid (1.0 mmol) to the mixture to facilitate iminium ion formation. Stir the reaction at room temperature for 1 hour under an inert argon atmosphere.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes to prevent a sudden exotherm.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via TLC (Hexanes:EtOAc 7:3, visualization with UV and KMnO₄).

  • Quenching & Workup: Once the aldehyde is consumed, quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Dichloromethane (3 × 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure furfurylamine.

Application II: Accessing Conjugated Systems via Knoevenagel Condensation

The Knoevenagel condensation of this aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields highly conjugated cyanoacrylates. These extended conjugated systems are not only valuable as fluorophores but serve as Michael acceptors for the synthesis of complex heterocyclic systems, such as pyrazolines and pyrimidines[6].

Protocol B: General Procedure for Knoevenagel Condensation

Causality of Reagents: A catalytic amount of piperidine and glacial acetic acid is used. Piperidine acts as a nucleophilic catalyst, temporarily forming an iminium ion with the aldehyde, which is significantly more electrophilic than the parent carbonyl, thereby accelerating the attack of the enolate derived from the active methylene compound.

  • Preparation: In a 25 mL round-bottom flask, dissolve 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (8 mL).

  • Catalysis: Add 2 drops of piperidine and 2 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to 75 °C for 2–4 hours.

  • Precipitation: The highly conjugated product typically exhibits poor solubility in cold ethanol. Monitor by TLC. Upon completion, cool the reaction mixture to 0 °C in an ice bath to induce crystallization.

  • Isolation: Filter the resulting precipitate under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the target alkene. Recrystallize from hot ethanol if higher purity is required.

Quantitative Data Summary

The following table summarizes expected yields and reaction times for the functionalization of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde using the protocols described above, based on standard reactivity profiles of furfural derivatives[5][6].

Reaction TypeReagent / NucleophileCatalyst / AdditiveTime (h)Temp (°C)Expected Yield (%)Product Characteristic
Reductive AminationMorpholine (Secondary)NaBH(OAc)₃ / AcOH62582 - 88Pale yellow oil
Reductive AminationAniline (Primary)NaBH(OAc)₃ / AcOH122575 - 80Off-white solid
Reductive AminationBenzylamine (Primary)NaBH(OAc)₃ / AcOH82585 - 90Viscous oil
KnoevenagelMalononitrilePiperidine / AcOH27590 - 95Bright yellow crystalline solid
KnoevenagelEthyl cyanoacetatePiperidine / AcOH47580 - 86Yellow powder

References

  • Electrochemical reductive amination of furfural-based biomass intermediates Green Chemistry (RSC Publishing)[Link]

  • Reductive amination between furfural and aniline ResearchGate[Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions ResearchGate[Link]

  • Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea SCIRP[Link]

  • An overview of the applications of furfural and its derivatives SciSpace[Link]

  • Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates ACS Publications[Link]

Sources

Application

Application Notes and Protocols for Condensation Reactions of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Introduction: Strategic Importance of Pyrazole-Furan Scaffolds in Medicinal Chemistry The hybridization of pyrazole and furan moieties into a single molecular framework represents a compelling strategy in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic Importance of Pyrazole-Furan Scaffolds in Medicinal Chemistry

The hybridization of pyrazole and furan moieties into a single molecular framework represents a compelling strategy in modern drug discovery. The pyrazole nucleus is a well-established "privileged scaffold," integral to numerous therapeutic agents due to its metabolic stability and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Furan rings, also prevalent in natural products and pharmaceuticals, contribute to molecular rigidity and can modulate pharmacokinetic properties.[2][3] The title compound, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde, is a versatile synthon, featuring a reactive aldehyde group that serves as a key handle for introducing further molecular diversity through condensation reactions.[4] This guide provides detailed protocols for leveraging this aldehyde functionality in Knoevenagel and Claisen-Schmidt condensations, two powerful C-C bond-forming reactions, to generate libraries of novel compounds for therapeutic screening.[3][5][6][7]

Reaction Schematics and Mechanistic Considerations

Condensation reactions involving 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde are typically base-catalyzed. The choice of reaction partner dictates the type of condensation and the resulting molecular architecture.

1. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups), such as malononitrile or ethyl cyanoacetate.[3][5][7] The reaction is typically catalyzed by a weak base like piperidine or triethylamine.

2. Claisen-Schmidt Condensation: This is a variation of the aldol condensation where the aldehyde reacts with a ketone (possessing an α-hydrogen) in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form an α,β-unsaturated ketone (a chalcone).[6][8][9]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-yl)methylene)malononitrile, a potential scaffold for further chemical elaboration.

Materials:

  • 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (or Methanol), anhydrous

  • Piperidine (catalytic amount, ~5 mol%)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254 plates)

  • Vacuum filtration setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 5 drops).

  • Reaction Progression: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The consumption of the starting aldehyde indicates the reaction's progression.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials and catalyst.[10] The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Expected Outcome: The Knoevenagel condensation product is typically a stable, solid compound with a moderate to high yield (often in the range of 55-80%).[5]

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol outlines the synthesis of (E)-1-phenyl-3-(5-((4-chloro-1H-pyrazol-1-yl)methyl)furan-2-yl)prop-2-en-1-one, a chalcone derivative.

Materials:

  • 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (10% w/v) or Potassium Hydroxide

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • TLC apparatus

  • Vacuum filtration setup

  • Dilute Hydrochloric Acid (for neutralization)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.[11]

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add the aqueous sodium hydroxide solution dropwise. Maintain the temperature below 10 °C during the addition.[6]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates the progress of the reaction. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Product Isolation (Work-up): Pour the reaction mixture into a beaker containing crushed ice and cold water.[6] Stir for 15-30 minutes.

  • Precipitation and Filtration: If a precipitate forms, collect it by vacuum filtration. If the product remains dissolved, carefully neutralize the solution with dilute hydrochloric acid to a pH of ~6-7 to induce precipitation.[6]

  • Washing and Drying: Wash the collected solid with cold water to remove any residual base and salts. Dry the product thoroughly. Recrystallization from ethanol can be performed for further purification.

Data Presentation and Characterization

The synthesized compounds should be characterized to confirm their structure and purity.

Table 1: Representative Quantitative Data for Condensation Reactions

Reaction TypeReactant 2CatalystSolventReaction Time (h)Typical Yield (%)
KnoevenagelMalononitrilePiperidineEthanol2-475-85
KnoevenagelEthyl CyanoacetatePiperidineEthanol4-670-80
Claisen-SchmidtAcetophenoneNaOHEthanol12-2465-75
Claisen-Schmidt4-MethoxyacetophenoneKOHEthanol12-2470-80

Spectroscopic Characterization:

  • FT-IR: The disappearance of the aldehyde C=O stretching band (around 1695 cm⁻¹) and the appearance of a C=C stretching band (around 1619 cm⁻¹) are indicative of a successful condensation.[5][7]

  • ¹H NMR: The absence of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the newly formed double bond protons are key indicators.[5][7]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized product.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Knoevenagel Protocol 1: Knoevenagel Condensation cluster_ClaisenSchmidt Protocol 2: Claisen-Schmidt Condensation K_Start Reactants: - Aldehyde - Malononitrile K_Setup Reaction Setup: - Dissolve in Ethanol - Add Piperidine K_Start->K_Setup K_Reflux Reflux (2-4 hours) K_Setup->K_Reflux K_Monitor Monitor by TLC K_Reflux->K_Monitor K_Reflux->K_Monitor K_Workup Work-up: - Cool to RT - Filter Precipitate K_Monitor->K_Workup K_Purify Purification: - Wash with cold Ethanol - Recrystallize K_Workup->K_Purify K_Product Final Product: Characterize K_Purify->K_Product CS_Start Reactants: - Aldehyde - Acetophenone CS_Setup Reaction Setup: - Dissolve in Ethanol - Cool in Ice Bath CS_Start->CS_Setup CS_Base Add NaOH (aq) dropwise CS_Setup->CS_Base CS_Stir Stir at RT (12-24 hours) CS_Base->CS_Stir CS_Monitor Monitor by TLC CS_Stir->CS_Monitor CS_Stir->CS_Monitor CS_Workup Work-up: - Pour into Ice Water CS_Monitor->CS_Workup CS_Precipitate Precipitate/ Neutralize with HCl CS_Workup->CS_Precipitate CS_Filter Filter and Wash CS_Precipitate->CS_Filter CS_Purify Purification: - Recrystallize CS_Filter->CS_Purify CS_Product Final Product: Characterize CS_Purify->CS_Product

Caption: Workflow for Knoevenagel and Claisen-Schmidt condensations.

Troubleshooting and Key Considerations

  • Low Yields: In the Claisen-Schmidt condensation, ensure the temperature is kept low during the base addition to minimize side reactions. For both reactions, ensure the use of anhydrous solvents where specified.

  • Incomplete Reaction: If the reaction stalls, a slight excess of the more volatile reactant or an additional small portion of the catalyst can be added.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is a viable alternative for purification.

  • Stability: Some furan derivatives can be sensitive to strong acids or prolonged heating. It is advisable to work under inert atmosphere if the substrates are particularly sensitive.[2]

Conclusion

The condensation reactions of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde provide a robust and versatile platform for the synthesis of novel heterocyclic compounds. The protocols outlined in this guide are foundational and can be adapted for a wide range of active methylene compounds and ketones, enabling the generation of diverse chemical libraries for drug discovery and development. Careful monitoring and control of reaction conditions are paramount to achieving high yields and purity.

References

  • Abdel-Wahab Abdo, B., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research, 4(4), 1268-1274.
  • MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. JOCPR. [Link]

  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Hanuš, V., et al. (2008). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 13(5), 1135-1153. [Link]

  • Prashanth, K., et al. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications, 9, 39-55. [Link]

  • Royal Society of Chemistry. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. PubMed. [Link]

  • Scribd. (n.d.). Furan and Furfural: Synthesis & Reactions. Scribd. [Link]

  • Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. [Link]

  • Indonesian Journal of Chemistry. (n.d.). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. [Link]

  • MDPI. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of furfural and acetophenone. Reaction.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Publishing. [Link]

  • Cambridge University Press & Assessment. (n.d.). Claisen-Schmidt Condensation. Cambridge University Press & Assessment. [Link]

  • ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. [Link]

  • Spectrum of Engineering Sciences. (2026). SYNTHESIS AND BIOLOGICAL EVALUATION OF TRANSITION METAL COMPLEXES OF PYRAZOLE SCHIFF BASE LIGAND. [Link]

  • SciSpace. (n.d.). Studies on the Furan Series. Part I. The Acidic Condensation of Aldehydes with Methyl 2-Furoate. SciSpace. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHENYL MOIETY. [Link]

  • Asian Publication Corporation. (2020). AJ C. [Link]

  • Google Patents. (n.d.). AU2014260269A1 - 5-(hydroxymethyl) furan-2-carbaldehyde (HMF) sulfonates and process for synthesis thereof.

Sources

Method

Application Note: In Vitro Biological Assay Protocols for Pyrazole-Furan Hybrid Compounds

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Type: Advanced Protocol & Mechanistic Guide Scientific Rationale & Pharmacophore Dynamics Pyrazole-furan hybrids repres...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Type: Advanced Protocol & Mechanistic Guide

Scientific Rationale & Pharmacophore Dynamics

Pyrazole-furan hybrids represent a privileged scaffold in modern medicinal and agricultural chemistry. The pyrazole moiety provides critical hydrogen-bond donors and acceptors, enabling tight binding within 1[1]. Concurrently, the furan ring acts as an oxygen-containing bioisostere that modulates the molecule's lipophilicity, dihedral angle, and spatial orientation without imposing excessive steric bulk.

Recent literature highlights their efficacy as potent2[2] in antifungal applications and as selective3[3] in oncology. To accurately evaluate these compounds, the assay design must account for their specific physicochemical properties—notably their hydrophobicity—and their direct impact on mitochondrial metabolism.

Self-Validating Experimental Workflow

To ensure trustworthiness, the following protocols are designed as a self-validating system. Every screening tier includes internal quality controls (QCs), orthogonal validation steps, and rigorous statistical checkpoints to eliminate false positives caused by compound aggregation or solvent toxicity.

Workflow A Compound Preparation (DMSO Stock) B Primary Screening (MTT Cell Viability) A->B Serial Dilution (<0.5% DMSO) C Target-Specific Assay (SDH / Kinase Inhibition) B->C Active Hits (IC50 < 10 µM) D Mechanism Validation (DCPIP Reduction) C->D High Selectivity E Data Analysis & QC (Z'-factor Validation) D->E Orthogonal Validation

Fig 1. Experimental workflow for pyrazole-furan compound screening and validation.

Protocol 1: Primary Cytotoxicity & Viability Screening (MTT Assay)

Causality Focus: The MTT assay is specifically chosen for pyrazole-furan derivatives because it directly measures mitochondrial reductase activity. Since many of these compounds target mitochondrial complexes, a drop in formazan production serves as a highly sensitive, early indicator of target engagement against 4[4].

Step-by-Step Methodology:
  • Cell Seeding: Seed A549 human lung adenocarcinoma cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour assay window. Overconfluent cells will artificially skew metabolic readings.

  • Edge-Effect Mitigation: Fill the outer perimeter wells of the plate with 200 µL of sterile PBS instead of cells.

    • Causality: Evaporation in peripheral wells alters osmotic pressure and drug concentration, leading to high variance. PBS buffering stabilizes the microclimate.

  • Compound Preparation & Dosing: Dissolve pyrazole-furan derivatives in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Causality: The final DMSO concentration must not exceed 0.5% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, confounding the compound's true IC50​ .

  • Incubation: Treat cells for 48-72 hours at 37°C in a 5% CO2​ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

    • Causality: 4 hours is the optimal kinetic window for viable mitochondria to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate on an orbital shaker for 15 minutes.

    • Causality: DMSO completely solubilizes the formazan, ensuring a homogenous solution for accurate spectrophotometric quantification at 570 nm.

Protocol 2: Target-Specific Succinate Dehydrogenase (SDH) Inhibition Assay

Causality Focus: To prove that the cytotoxicity observed in Protocol 1 is mechanistically driven by SDH inhibition (a common target for 5[5]), we utilize an isolated enzyme assay. This assay measures the reduction of the artificial electron acceptor DCPIP (2,6-dichlorophenolindophenol), which changes color as SDH catalyzes the oxidation of succinate to fumarate.

Step-by-Step Methodology:
  • Reaction Buffer Preparation: Prepare a buffer containing 50 mM potassium phosphate (pH 7.4), 10 mM sodium succinate, and 1 mM sodium azide.

    • Causality: Sodium azide is critical; it inhibits Cytochrome C Oxidase (Complex IV), preventing the downstream consumption of electrons and isolating the activity of Complex II (SDH).

  • Enzyme Addition: Add 10 µg of purified mitochondrial fraction (containing SDH) to the buffer.

  • Compound Pre-incubation: Add the pyrazole-furan test compounds (0.01 µM to 50 µM) and incubate for 10 minutes at 30°C.

    • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium within the ubiquinone-binding pocket of SDH before the reaction is initiated.

  • Reaction Initiation: Add 50 µM DCPIP to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

    • Causality: DCPIP absorbs strongly at 600 nm in its oxidized state but is colorless when reduced. The rate of absorbance decay is directly proportional to SDH activity.

MOA A Pyrazole-Furan Carboxamide B Succinate Dehydrogenase (Complex II) A->B Binds Ubiquinone Pocket C Electron Transport Blockade B->C Inhibits Fumarate Conversion D ATP Depletion & ROS Generation C->D Metabolic Collapse

Fig 2. Mechanism of action for pyrazole-furan derivatives targeting Succinate Dehydrogenase.

Quantitative Data Presentation

To benchmark the efficacy of novel pyrazole-furan derivatives, their performance must be compared against established clinical and agricultural standards. The table below summarizes representative in vitro data derived from recent literature on pyrazole-furan/pyrrole carboxamides and tricyclic pyrazole inhibitors.

Compound Class / DerivativeTarget / Cell LineAssay TypeRepresentative IC50​ / EC50​ Positive ControlControl IC50​ / EC50​
Pyrazole-Furan Carboxamide (12III-f) S. sclerotiorum (SDH)Mycelial Growth0.067 - 0.393 µg/mLThifluzamide0.791 µg/mL
Pyrazole-Thiophene Hybrid (5j) Purified SDH EnzymeDCPIP Reduction0.738 µg/mLFluxapyroxad1.031 µg/mL
Tricyclic Pyrazole-Furan (1m) BRAF (V600E)Kinase Inhibition< 1.0 µMVemurafenib~0.3 µM
Pyrazole Derivative (Compound 1) A549 Lung CancerMTT Viability613.22 µMEtoposide~150 µM

Assay Validation & Quality Control (Self-Validating System)

A protocol is only as reliable as its internal controls. To ensure trustworthiness, every assay plate must be subjected to Z′ -factor analysis to quantify the assay's suitability for high-throughput screening.

  • The Z′ -Factor Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Implementation: Include at least 6 wells of a positive control (e.g., 100% enzyme inhibition using 10 µM Thifluzamide or Erlotinib) and 6 wells of a negative control (0.5% DMSO vehicle).

  • Causality & Acceptance Criteria: A Z′ -factor between 0.5 and 1.0 indicates a robust, reliable assay with excellent separation between the signal and background noise. If Z′<0.5 , the plate must be discarded, as the data cannot be trusted due to excessive pipetting error, compound precipitation, or cellular stress.

References

  • Title: Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives Source: PMC (nih.gov) URL: [Link]

  • Title: Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds Source: PMC (nih.gov) URL: [Link]

  • Title: Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase Source: ACS Publications URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]

Sources

Application

Application Note: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde in Medicinal Chemistry and Drug Discovery

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to explore the utility of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde . This highly specialized, bifunctional bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I have designed this technical guide to explore the utility of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde . This highly specialized, bifunctional building block bridges two privileged heterocycles—a furan and a pyrazole—via a flexible methylene linker. Its unique structural topology makes it an exceptional starting material for the diversity-oriented synthesis of kinase inhibitors, pro-apoptotic agents, and novel antimicrobials.

This guide provides a mechanistically grounded exploration of its pharmacophoric rationale, validated synthetic workflows, and downstream biological applications.

Pharmacophoric Rationale & Structural Design

The architecture of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is purposefully designed for late-stage functionalization and target-directed drug discovery:

  • The Furan-2-carbaldehyde Core: The aldehyde group is highly electrophilic, serving as a versatile anchor for Claisen-Schmidt condensations, Schiff base formations, and multicomponent reactions. The electron-rich furan ring modulates the electronics of the resulting conjugated systems (e.g., chalcones), tuning their reactivity as Michael acceptors[1].

  • The Methylene Bridge: Unlike rigid biaryl systems, the sp3 hybridized methylene linker provides conformational flexibility. This allows the molecule to adopt optimal dihedral angles when navigating the tortuous hydrophobic pockets of target enzymes like Epidermal Growth Factor Receptor (EGFR)[2].

  • The 4-Chloro-1H-pyrazole Motif: The pyrazole ring is a classic bioisostere for amides and phenols, capable of acting as both a hydrogen bond donor and acceptor. The strategic placement of a chlorine atom at the 4-position serves a dual purpose: it blocks CYP450-mediated metabolic oxidation at the most electron-rich site of the pyrazole, and it introduces a halogen-bonding vector that enhances lipophilic interactions within kinase ATP-binding sites[1][2].

Divergent Synthetic Workflows

To harness this building block, we employ divergent synthetic pathways. Below are two self-validating protocols for generating distinct classes of therapeutic agents.

Workflow SM 5-[(4-chloro-1H-pyrazol-1-yl) methyl]furan-2-carbaldehyde Int1 Chalcone Intermediates (Michael Acceptors) SM->Int1 Claisen-Schmidt Int2 Thiosemicarbazones SM->Int2 Condensation Reagent1 Acetophenones (NaOH, EtOH) Reagent1->Int1 Reagent2 Thiosemicarbazide (AcOH, EtOH) Reagent2->Int2 Prod1 Anticancer Agents (EGFR / Apoptosis Targets) Int1->Prod1 Target Screening Prod2 Antimicrobial Agents (Thiazole Hybrids) Int2->Prod2 Cyclization

Divergent synthetic workflows utilizing the furan-2-carbaldehyde building block.

Workflow A: Synthesis of Pyrazolyl-Furan Chalcones (Anticancer Therapeutics)

Chalcones synthesized from furan-2-carbaldehyde derivatives act as potent Michael acceptors. They covalently bind to reactive cysteine residues in the allosteric sites of kinases, disrupting oncogenic signaling pathways[1].

Protocol A: Claisen-Schmidt Condensation

  • Causality & Rationale: We utilize a strong base (NaOH) in a protic solvent (EtOH) to deprotonate the substituted acetophenone, generating a nucleophilic enolate. The enolate attacks the highly electrophilic aldehyde carbon of our starting material. Subsequent dehydration is thermodynamically driven by the formation of a highly conjugated α,β -unsaturated ketone system.

  • Self-Validating Steps:

    • Preparation: Dissolve 1.0 mmol of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde and 1.0 mmol of a substituted acetophenone in 10 mL of absolute ethanol.

    • Activation: Cool the mixture to 0–5 °C. Dropwise, add 2 mL of a 40% aqueous NaOH solution. Validation: The solution will immediately transition to a deep yellow/orange hue, indicating enolate formation and initial aldol addition.

    • Propagation: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3). Validation: The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a brightly fluorescent chalcone spot ( Rf​≈0.4 ) confirms reaction progression.

    • Workup: Pour the mixture into crushed ice and neutralize with 1M HCl to pH 7. Validation: Neutralization forces the precipitation of the hydrophobic chalcone. Filter, wash with cold water, and recrystallize from hot ethanol to yield pure crystals.

Workflow B: Synthesis of Thiazole-Furan Hybrids (Antimicrobial Agents)

Furan-thiosemicarbazones and their cyclized thiazole derivatives exhibit broad-spectrum antimicrobial activity by intercalating with microbial DNA or inhibiting essential enzymes like DNA gyrase[3].

Protocol B: Acid-Catalyzed Schiff Base Formation & Cyclization

  • Causality & Rationale: Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen of the furan-2-carbaldehyde, drastically increasing its electrophilicity. This facilitates nucleophilic attack by the terminal amine of thiosemicarbazide.

  • Self-Validating Steps:

    • Condensation: Reflux equimolar amounts (5.0 mmol) of the aldehyde and thiosemicarbazide in 20 mL of ethanol containing 3 drops of glacial acetic acid for 4 hours[3].

    • Isolation of Intermediate: Cool to room temperature. Validation: A crystalline precipitate of the thiosemicarbazone intermediate will form. Filter and dry.

    • Hantzsch Thiazole Synthesis: Suspend the intermediate in ethanol and add an equimolar amount of an α -bromoacetophenone. Reflux for 6 hours.

    • Workup: Cool and neutralize with 10% sodium acetate solution. Validation: The shift in pH neutralizes the hydrobromide salt, precipitating the free-base thiazole-furan hybrid. Purify via column chromatography.

Biological Targets & Mechanistic Pathways

Anticancer Activity: EGFR Inhibition and Apoptosis

Derivatives of this scaffold, particularly the chalcones and pyrazolines, have demonstrated significant antiproliferative activity against breast (MCF-7), prostate (PC3), and hepatocellular (HepG2) carcinoma cell lines[1][3].

Mechanistically, the 4-chloro-pyrazole moiety anchors the molecule within the ATP-binding pocket of EGFR, preventing autophosphorylation. This upstream kinase inhibition cascades into the downregulation of the PI3K/AKT survival pathway. Consequently, the expression of the anti-apoptotic protein Bcl-2 is suppressed, while the pro-apoptotic protein BAX is upregulated, committing the cancer cell to apoptosis[1][3].

Mechanism C Pyrazole-Furan Derivatives EGFR EGFR Kinase Domain C->EGFR Competitive ATP-Site Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocked Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Downregulation PI3K->Bcl2 Decreased Expression BAX BAX (Pro-apoptotic) Upregulation PI3K->BAX Increased Expression Apop Cell Apoptosis Bcl2->Apop Disinhibits Apoptosome BAX->Apop Promotes Cytochrome c Release

Mechanism of action for pyrazole-furan derivatives in oncogenic signaling and apoptosis.

Antimicrobial & Antioxidant Activity

The incorporation of the furan ring alongside pyrazole and thiazole systems creates a highly conjugated, electron-rich framework capable of scavenging free radicals (e.g., superoxide anions)[4]. Furthermore, these compounds disrupt the structural integrity of Gram-positive bacterial membranes and interfere with fungal ergosterol biosynthesis, making them potent dual-action antimicrobial and antioxidant agents[4][5].

Quantitative Data Summaries

The following table synthesizes representative biological data for hybrid molecules derived from the furan-2-carbaldehyde/pyrazole pharmacophore class, demonstrating their multi-target efficacy.

Compound ClassTarget / StrainAssay TypeRepresentative IC₅₀ / MICPrimary Mechanism of Action
Pyrazolyl-Chalcones MCF-7 (Breast Cancer)MTT Viability2.12 – 15.4 µMApoptosis induction (BAX/Bcl-2 modulation)[1][3]
Pyrazolyl-Chalcones EGFR KinaseEnzymatic4.5 – 20.4 µMCompetitive ATP-site inhibition[2]
Furan-Thiosemicarbazones S. aureus (Gram +)Broth Microdilution4 – 16 µg/mLMembrane disruption / Enzyme inhibition[2][5]
Dihydropyrazoles C. albicans (Fungi)Agar Diffusion8 – 32 µg/mLErgosterol biosynthesis interference[6][7]
Thiazole-Furan Hybrids Caco-2 (Colorectal)MTT Viability1.54 – 2.44 µMCytotoxicity / Cell cycle arrest[3]

References

  • [1] Yasser, N. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. PMC (NIH). Available at:[Link]

  • [5] The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-microbial Agents. ChemRxiv. Available at:[Link]

  • [6] A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four component reaction by grinding method. PMC (NIH). Available at:[Link]

  • [3] Synthesis, Anticancer activity, Molecular Docking, ADMET analysis and Dynamic Simulations of a novel series of thiazole derivatives based on furan-2-carbaldehyde thiosemicarbazone. ResearchGate. Available at:[Link]

  • [7] Microwave Assisted Synthesis and Antimicrobial Activity of Some Novel Isonicotinoyl-Pyrazol Derivatives. Sphinx Knowledge House. Available at:[Link]

  • [4] Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science. Available at:[Link]

  • [2] Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Knoevenagel Condensation with 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Abstract This document provides a comprehensive guide for performing the Knoevenagel condensation with a specialized heterocyclic aldehyde, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This reaction is a cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for performing the Knoevenagel condensation with a specialized heterocyclic aldehyde, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of α,β-unsaturated compounds from an aldehyde and an active methylene compound.[1][2] The resulting pyrazole-furan hybrid structures are of significant interest to medicinal chemists and drug development professionals due to their potential as scaffolds for novel therapeutic agents, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers insights into reaction optimization and characterization.

The Underlying Chemistry: Principles and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a water molecule is eliminated.[2] The reaction is typically catalyzed by a weak base, such as piperidine, which plays a dual role in the reaction mechanism.[8][9]

Key Mechanistic Steps:

  • Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, known as an enolate.[8]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct (an aldol-type product).

  • Dehydration: A subsequent base-catalyzed elimination of a water molecule (dehydration) from the β-hydroxy adduct results in the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product.[10] This E1cB-type elimination is often the rate-determining step.[8][11]

An alternative pathway, particularly with secondary amine catalysts like piperidine, involves the initial formation of an iminium ion from the aldehyde.[8][11] This iminium ion is a more potent electrophile than the original aldehyde, which can accelerate the nucleophilic attack by the enolate.[8][10][11]

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation

Knoevenagel_Mechanism cluster_reactants Reactants & Catalyst cluster_steps Reaction Pathway cluster_product Product Aldehyde Pyrazolyl-Furan Carbaldehyde Attack Step 2: Nucleophilic Attack (Enolate attacks Aldehyde) Aldehyde->Attack AMC Active Methylene Compound (e.g., Malononitrile) Enolate Step 1: Enolate Formation (Deprotonation of AMC) AMC->Enolate Piperidine Piperidine (Catalyst) Piperidine->Enolate abstracts H+ Enolate->Attack Intermediate Step 3: β-Hydroxy Adduct (Protonation) Attack->Intermediate Dehydration Step 4: Dehydration (Water Elimination) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Key steps in the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol

This protocol describes the synthesis of 2-({5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylene)malononitrile as a representative example.

Materials and Equipment
Reagent/EquipmentPurpose
5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehydeAldehyde Substrate
MalononitrileActive Methylene Compound
PiperidineBase Catalyst
Ethanol (Absolute)Reaction Solvent
Round-bottom flask (50 mL)Reaction Vessel
Magnetic stirrer and stir barAgitation
Reflux condenserPrevent solvent loss upon heating (optional)
Thin Layer Chromatography (TLC) plate (Silica gel)Reaction Monitoring
UV Lamp (254 nm)TLC Visualization
Buchner funnel and filter paperProduct Filtration
Standard laboratory glasswareGeneral Use

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic and should be handled with extreme care.[12]

  • Piperidine is corrosive and flammable.[12]

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (1.0 eq.), malononitrile (1.05 eq.), and absolute ethanol (approx. 15-20 mL per gram of aldehyde).

  • Stirring and Dissolution: Place the flask on a magnetic stirrer and stir the mixture until all solids are completely dissolved.

  • Catalyst Addition: To the clear solution, add a catalytic amount of piperidine (approx. 0.1 eq.) dropwise using a pipette.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically exothermic, and a precipitate may begin to form within minutes to a few hours. For less reactive substrates, gentle heating to reflux may be required.[13]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent system). The reaction is complete when the starting aldehyde spot is no longer visible under UV light.

  • Workup and Isolation: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[14]

  • Purification: Wash the collected solid product with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.[12]

  • Drying: Dry the purified product under vacuum or in a desiccator to obtain the final compound.

Experimental Workflow

Knoevenagel_Workflow node_setup 1. Reaction Setup (Aldehyde, Malononitrile, Ethanol) node_catalyst 2. Catalyst Addition (Piperidine) node_setup->node_catalyst node_reaction 3. Reaction (Stir at Room Temp) node_catalyst->node_reaction node_monitor 4. Monitoring (TLC) node_reaction->node_monitor node_workup 5. Workup & Isolation (Cool & Filter) node_monitor->node_workup Reaction Complete node_purify 6. Purification (Wash with Cold Ethanol) node_workup->node_purify node_characterize 7. Characterization (NMR, IR, MS) node_purify->node_characterize

Caption: Standard workflow for synthesis and purification.

Characterization

The structure of the synthesized product should be confirmed using standard analytical techniques:

  • FT-IR Spectroscopy: Look for the appearance of a sharp, intense C≡N stretching peak around 2200-2230 cm⁻¹ and the disappearance of the aldehyde C=O stretch.[15] The C=C bond of the newly formed alkene will appear in the 1620-1668 cm⁻¹ region.[16]

  • ¹H NMR Spectroscopy: Expect to see a characteristic singlet for the new vinylic proton, typically in the δ 7.5-8.5 ppm range. The disappearance of the aldehyde proton signal (around δ 9-10 ppm) confirms the reaction completion.

  • ¹³C NMR Spectroscopy: Confirm the presence of new signals for the C=C double bond and the nitrile carbons.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Key Considerations and Applications

  • Choice of Catalyst: While piperidine is a classic and effective catalyst, other bases like ammonium acetate, or Lewis acids such as Ni(NO₃)₂ can also be employed, sometimes offering advantages in terms of yield or reaction conditions (e.g., aqueous media).[16][17] Greener approaches using natural catalysts or solvent-free conditions are also being developed.[18]

  • Active Methylene Compound: The reactivity of the active methylene compound is crucial. Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two cyano groups. Other compounds like ethyl cyanoacetate or diethyl malonate can also be used but may require more forcing conditions.[2][19]

  • Solvent System: Ethanol is a common and effective solvent. However, for certain substrates, other solvents like water or toluene, or even solvent-free conditions, might be advantageous.[20][21]

  • Applications in Drug Discovery: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in drugs with analgesic, anti-inflammatory, and anticancer properties.[3][6][22] Furan derivatives also possess significant biological activity.[16] The combination of these two heterocyclic systems through the Knoevenagel condensation provides a powerful route to novel compounds with potentially enhanced pharmacological profiles, making them attractive targets for drug development programs.[4][5]

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(1), 27.
  • Patil, D. R., & Mahajan, S. B. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research, 4(6).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Shirini, F., & Abedini, M. (2011). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. Asian Journal of Chemistry, 23(7), 3003-3005.
  • Shi, D., et al. (2003). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkivoc, 2003(11), 35-42.
  • Rostamizadeh, S., & Ghayebi, H. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of the Iranian Chemical Society, 17(11), 2845-2889.
  • ResearchGate. (2026). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5243-5251.
  • Shodhganga. (n.d.). synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • RSC Publishing. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(35), 11989-12010.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PMC. (2018).
  • MDPI. (2023).
  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • PMC. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega, 9(37), 43058-43068.
  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ACS Omega. (2024).
  • Bentham Science Publishers. (2022). Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study. Letters in Drug Design & Discovery, 19(4), 384-399.
  • ResearchGate. (2024). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Retrieved from [Link]

  • ResearchGate. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Retrieved from [Link]

  • RSC Publishing. (2022). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Green Chemistry, 24(10), 4022-4031.
  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 9, 661725.
  • RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Practical Synthesis of (Z)-α,β-Unsaturated Nitriles via a One-Pot Sequential Hydroformylation/Knoevenagel Reaction. The Journal of Organic Chemistry, 86(21), 15413-15422.
  • NISCAIR Online Periodicals Repository. (2019). A green and an efficient catalyst for Knoevenagel condensation under grindstone method. Retrieved from [Link]

  • RSC Publishing. (2021). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science, 12(4), 1478-1484.
  • PMC. (2026). Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. Chemical Science, 12(4), 1478-1484.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing alpha beta-unsaturated nitriles.

Sources

Application

Application Note: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde as a Core Scaffold for Antifungal Drug Discovery

Executive Summary & Rationale The escalating incidence of multidrug-resistant fungal pathogens, particularly azole-resistant Candida and Aspergillus species, has created an urgent bottleneck in infectious disease managem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The escalating incidence of multidrug-resistant fungal pathogens, particularly azole-resistant Candida and Aspergillus species, has created an urgent bottleneck in infectious disease management. Standard clinical azoles target lanosterol 14 α -demethylase (CYP51), but target-site mutations have severely compromised their efficacy.

To overcome this, researchers are turning to novel, highly functionalized heterocyclic building blocks. 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde represents a highly versatile, dual-pharmacophore scaffold designed for next-generation antifungal discovery. It strategically merges two privileged motifs:

  • The 4-chloro-1H-pyrazole core : Pyrazole derivatives are heavily documented for their broad-spectrum biological activities, including potent antifungal properties (1)[1]. The nitrogen-rich pyrazole ring is capable of coordinating with the heme iron of CYP51, while the halogen (chlorine) substitution enhances lipophilicity, a critical factor for penetrating the rigid fungal cell wall (2)[2].

  • The Furan-2-carbaldehyde moiety : The furan ring acts as a bioisosteric spacer. More importantly, the reactive aldehyde group serves as an electrophilic hub, allowing for rapid combinatorial derivatization into hydrazones, thiosemicarbazones, and Schiff bases—functional groups known to boost antimicrobial efficacy by enabling additional hydrogen bonding with target proteins (3)[3].

Mechanistic Profiling & Target Rationale

Halogenated pyrazole aldehydes have demonstrated significant fungicidal activities against both phytopathogenic and human fungal strains[3]. The primary mechanism of action for these derivatives is the inhibition of ergosterol biosynthesis. By coordinating with the CYP51 enzyme, these pyrazole-furan derivatives block the demethylation of lanosterol. This leads to an accumulation of toxic 14 α -methylated sterols, resulting in the arrest of fungal cell growth and subsequent membrane disruption[2].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Multiple Steps Inhibitor Pyrazole-Furan Derivatives Inhibitor->CYP51 Heme Coordination

Fig 1: Inhibition of Ergosterol Biosynthesis by Pyrazole-Furan derivatives targeting CYP51.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Furan Hydrazone Derivatives

Causality & Design : The aldehyde group of the parent scaffold is condensed with substituted hydrazides. The addition of a catalytic amount of glacial acetic acid lowers the pH, protonating the carbonyl oxygen to increase its electrophilicity. This explicitly accelerates the nucleophilic attack by the hydrazide amine. Self-Validating System : The reaction is continuously monitored via Thin-Layer Chromatography (TLC). The disappearance of the starting aldehyde spot (visualized under UV 254 nm) and the appearance of a new spot with a different Rf​ value internally validates the completion of the Schiff base formation.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 mmol of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde in 15 mL of absolute ethanol.

  • Reagent Addition : Add 1.1 mmol of the chosen thiosemicarbazide or aryl hydrazide to the solution.

  • Catalysis : Add 3–5 drops of glacial acetic acid to the mixture.

  • Reflux : Heat the mixture to reflux (approx. 78°C) under continuous magnetic stirring for 4–6 hours.

  • Validation (TLC) : Spot the reaction mixture against the starting material on a silica gel TLC plate (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation : Cool the reaction to room temperature, then transfer to 4°C in an ice bath to induce crystallization. Filter the precipitate under vacuum, wash with cold ethanol, and recrystallize from ethanol to ensure >95% purity for downstream biological assays.

Protocol 2: In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)

Causality & Design : To evaluate the synthesized derivatives, a broth microdilution assay is employed. RPMI 1640 medium buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0 is strictly used because fungal growth and drug solubility are highly sensitive to pH fluctuations. DMSO is utilized as the solvent due to the lipophilic nature of the halogenated pyrazole-furan compounds. Self-Validating System : The assay incorporates a positive control (Fluconazole) to validate assay sensitivity, a negative control (DMSO only) to ensure the solvent isn't causing artefactual growth inhibition, and the addition of resazurin dye. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active fungal cells, providing a definitive, colorimetric self-validation of cell viability that eliminates subjective visual scoring errors.

Step-by-Step Methodology :

  • Inoculum Preparation : Subculture Candida albicans (ATCC 10231) on Sabouraud Dextrose Agar for 24h. Suspend colonies in sterile saline (0.85%) and adjust turbidity to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640-MOPS broth.

  • Compound Dilution : Prepare a stock solution of the pyrazole-furan derivative at 3200 µg/mL in 100% DMSO. Perform two-fold serial dilutions in RPMI 1640 to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL (ensure final DMSO concentration remains ≤1% ).

  • Inoculation : Dispense 100 µL of the diluted compound into a 96-well flat-bottom microtiter plate. Add 100 µL of the fungal inoculum to each well.

  • Incubation : Incubate the plates at 35°C for 24–48 hours.

  • Validation & Readout : Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that prevents the color change from blue to pink.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative data obtained from derivatizing the core 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde scaffold, demonstrating how functionalization of the aldehyde group enhances target affinity and phenotypic antifungal activity.

Compound / DerivativeR-Group Substitution (via Aldehyde)MIC vs C. albicans (µg/mL)CYP51 Kd​ (µM)
Parent Scaffold -CHO (Unmodified Aldehyde)>64>50.0
Derivative 1 Phenylhydrazone1612.4
Derivative 2 4-Fluorophenylhydrazone43.1
Derivative 3 Thiosemicarbazone21.8
Fluconazole (Control) N/A0.50.4

Note: The conversion of the parent aldehyde into a thiosemicarbazone (Derivative 3) significantly lowers the MIC, correlating directly with improved CYP51 binding affinity.

Target Engagement Workflow

To confirm that the phenotypic antifungal activity is driven by CYP51 inhibition, a UV-Vis spectral binding assay is conducted. When the nitrogen of the pyrazole ring coordinates with the oxidized heme iron (Fe3+) of the recombinant CYP51 enzyme, it displaces the native water ligand. This induces a characteristic Type II spectral shift (a peak at ~425 nm and a trough at ~390 nm). The magnitude of this shift is plotted against compound concentration to calculate the binding affinity ( Kd​ ) shown in the table above.

Workflow Scaffold 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde Synthesis Combinatorial Synthesis Scaffold->Synthesis Derivatization Assay CLSI M27-A3 Microdilution Synthesis->Assay In vitro Binding CYP51 Spectral Binding Synthesis->Binding Target validation Hit Lead Optimization Assay->Hit Binding->Hit

Fig 2: Drug discovery workflow from the pyrazole-furan scaffold to hit identification.

References

  • Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica. 1

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC / Int J Mol Sci. 3

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC / BMC Chem.2

Sources

Method

Application Note: Anticancer Activity Screening of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde Derivatives

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Introduction & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Scientific Rationale

The discovery of novel chemotherapeutics frequently relies on the hybridization of privileged pharmacophores to overcome multidrug resistance in oncology. The compound 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde serves as a highly versatile building block in medicinal chemistry. By leveraging the reactive carbaldehyde moiety, researchers can rapidly generate diverse libraries of Schiff bases, hydrazones, and chalcones.

Recent structure-activity relationship (SAR) studies demonstrate that furan-pyrazole hybrids exhibit potent anticancer properties, primarily by acting as tubulin polymerization inhibitors [1]. These derivatives bind to the colchicine-binding site on the α/β -tubulin heterodimer, preventing microtubule assembly. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making them highly effective against aggressive malignancies such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC)[2].

This application note details a comprehensive, self-validating screening cascade designed to evaluate the anticancer efficacy and mechanism of action of newly synthesized 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde derivatives.

Experimental Workflow Design

To ensure robust hit-to-lead progression, the screening cascade is divided into phenotypic cellular assays and target-based biochemical validation.

Workflow A Compound Library Generation B Primary HTS (Cell Viability) A->B C Secondary Assay (Tubulin Polymerization) B->C D Mechanistic Profiling (Cell Cycle/Apoptosis) C->D

Figure 1: High-throughput screening workflow for pyrazole-furan derivatives.

Detailed Experimental Protocols

Protocol A: Primary High-Throughput Cytotoxicity Screening (CellTiter-Glo)

While MTT assays are common, furan derivatives can occasionally undergo redox cycling, leading to false-positive viability signals by artificially reducing tetrazolium salts. Therefore, an ATP-dependent luminescence assay (e.g., CellTiter-Glo) is strictly recommended for this chemical class to ensure data trustworthiness [3].

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • White opaque 96-well microplates

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 90 µL of complete culture medium into a white opaque 96-well plate.

    • Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk, which is critical for accurate IC50​ determination.

  • Incubation: Incubate the plates at 37°C, 5% CO2​ for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the furan-pyrazole derivatives in DMSO. Transfer 10 µL of the diluted compounds to the assay plate (Final concentration range: 0.01 µM to 100 µM; Final DMSO concentration 0.5%).

    • Self-Validating Control: Include a vehicle control (0.5% DMSO) and a positive control (1 µM Paclitaxel or Colchicine) on every plate.

  • Exposure: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

    • Causality: Temperature equilibration is mandatory. Luciferase enzyme kinetics are highly temperature-sensitive; cold reagents will result in an artificially low luminescent signal.

  • Lysis and Readout: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multimode microplate reader.

Protocol B: In Vitro Tubulin Polymerization Inhibition Assay

To confirm that the cytotoxicity observed in Protocol A is driven by cytoskeletal disruption, a cell-free fluorescent tubulin polymerization assay is utilized [4].

Materials:

  • Porcine brain tubulin (>99% pure)

  • PEM Buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules)

Step-by-Step Methodology:

  • System Preparation: Pre-warm the microplate reader to exactly 37°C.

    • Causality: Tubulin polymerization is a highly temperature-dependent endothermic reaction. Any temperature fluctuation below 37°C will cause spontaneous depolymerization, ruining the assay kinetics.

  • Master Mix Assembly: Keep all reagents on ice. Prepare a master mix containing 3 mg/mL tubulin in PEM buffer supplemented with 1 mM GTP and 10 µM DAPI.

    • Causality: Mg2+ and GTP are absolute biochemical requirements for the structural conformation changes necessary for tubulin dimers to assemble into protofilaments.

  • Compound Plating: Add 5 µL of the test compounds (at IC50​ concentrations determined in Protocol A), vehicle (DMSO), or control (Colchicine) into a pre-chilled 96-well half-area black plate.

  • Reaction Initiation: Rapidly dispense 45 µL of the cold tubulin master mix into the wells. Immediately transfer the plate to the pre-warmed 37°C reader.

  • Kinetic Readout: Measure fluorescence ( Ex​ = 340 nm / Em​ = 410 nm) every 1 minute for 60 minutes.

    • Data Interpretation: A decrease in the Vmax​ of the polymerization curve compared to the vehicle control validates the compound as a tubulin polymerization inhibitor.

Data Presentation & Expected Outcomes

Quantitative data from the screening cascade should be consolidated to evaluate the Structure-Activity Relationship (SAR). Below is a representative data matrix for synthesized derivatives.

Compound IDR-Group Substitution (Schiff Base)MCF-7 IC50​ (µM)A549 IC50​ (µM)Tubulin Polymerization IC50​ (µM)
FPD-01 Unsubstituted Phenyl12.45 ± 1.115.30 ± 1.4> 20.0
FPD-02 4-Methoxy Phenyl3.12 ± 0.44.85 ± 0.65.40 ± 0.3
FPD-03 3,4,5-Trimethoxy Phenyl0.45 ± 0.10.68 ± 0.11.12 ± 0.1
Colchicine Positive Control0.05 ± 0.010.08 ± 0.020.85 ± 0.05

Note: The 3,4,5-trimethoxyphenyl substitution (FPD-03) frequently mimics the A-ring of colchicine and combretastatin A-4, leading to optimal fit within the colchicine binding pocket.

Mechanistic Pathway Visualization

The downstream effect of successful target engagement by these furan-pyrazole derivatives is illustrated below.

MOA Ligand 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde derivative Target Colchicine Binding Site (α/β-Tubulin Heterodimer) Ligand->Target Binds Process Inhibition of Tubulin Polymerization Target->Process Effect1 Microtubule Depolymerization Process->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis (Cancer Cell Death) Effect2->Outcome

Figure 2: Mechanistic pathway of tubulin polymerization inhibition leading to apoptosis.

References

  • Title: Exploring the role of furan-pyrazole in the treatment of breast cancer. Source: Asian Journal of Pharmaceutical and Health Sciences URL: [Link]

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: International Journal of Molecular Sciences (via ResearchGate) URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Source: Molecules (NIH/PMC) URL: [Link]

  • Title: Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing Vilsmeier-Haack reaction for pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the Vilsmeier-Haack (VH) formylatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Synthesis . This portal is designed for researchers, application scientists, and drug development professionals seeking to optimize the Vilsmeier-Haack (VH) formylation of pyrazoles.

The Vilsmeier-Haack reaction is a cornerstone methodology for regioselectively introducing a formyl group (-CHO) at the C4 position of electron-rich pyrazole rings, yielding pyrazole-4-carboxaldehydes[1]. However, the reaction's reliance on highly reactive, moisture-sensitive intermediates often leads to unpredictable yields, stalled cyclizations, and difficult isolations.

This guide bypasses generic advice to provide a self-validating, causally-driven approach to troubleshooting and optimizing your VH workflows.

I. Mechanistic Workflow & Causality

To troubleshoot the reaction, one must first understand the transient intermediates involved. The reaction does not simply attach an aldehyde; it proceeds through a highly electrophilic chloroiminium ion (the Vilsmeier reagent) and a water-soluble iminium salt intermediate[2].

VH_Mechanism DMF DMF (Solvent & Reactant) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent 0-5 °C, Exothermic POCl3 POCl3 (Activating Agent) POCl3->VH_Reagent 0-5 °C, Exothermic Attack Electrophilic Attack (C4 Position) VH_Reagent->Attack Substrate Pyrazole Core (Electron Rich) Substrate->Attack Iminium Iminium Salt (Water Soluble) Attack->Iminium 80-120 °C Hydrolysis Aqueous Quench (Ice + NaHCO3) Iminium->Hydrolysis Product Pyrazole-4-carboxaldehyde (Target Product) Hydrolysis->Product Hydrolysis

Mechanism and workflow of Vilsmeier-Haack pyrazole formylation.

II. Self-Validating Experimental Protocol

This protocol is engineered to provide real-time feedback during the experiment. Do not proceed to the next step unless the Validation Check is confirmed.

Phase 1: Electrophile Generation (Vilsmeier Reagent)
  • Setup: Flame-dry a 2-neck round-bottom flask and flush with N₂. Add anhydrous DMF (5.0 equiv).

  • Cooling: Submerge the flask in an ice-salt bath to achieve an internal temperature of 0–5 °C.

    • Causality: The reaction between DMF and POCl₃ is violently exothermic. Maintaining low temperatures prevents the thermal decomposition of the unstable chloroiminium salt before the substrate is introduced[1].

  • Addition: Add POCl₃ (2.0 equiv) dropwise via an addition funnel over 30 minutes.

    • Validation Check: The solution must transition from colorless to a pale yellow/orange viscous complex. If the solution turns dark brown or black, the reagent has thermally degraded; abort and restart[2].

Phase 2: Substrate Addition & Cyclization
  • Substrate Introduction: Dissolve the pyrazole or hydrazone substrate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this dropwise to the active Vilsmeier reagent at 0–5 °C.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 80–120 °C for 2–6 hours[3].

    • Causality: While the initial electrophilic attack can occur at lower temperatures, the subsequent cyclization (for hydrazones) or complete formylation requires significant thermal energy to overcome the activation barrier[4].

    • Validation Check: Monitor via TLC (Hexane:EtOAc). The starting material spot must completely disappear, replaced by a highly polar baseline spot (the iminium salt intermediate).

Phase 3: Hydrolysis & Isolation
  • Quenching: Cool the mixture to room temperature, then pour it slowly over vigorously stirred crushed ice.

    • Causality: Ice controls the violent exothermic hydrolysis of excess POCl₃ and initiates the hydrolysis of the iminium salt into the target aldehyde[1].

  • Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8. Stir for an additional 45 minutes.

    • Validation Check: Effervescence will cease. The product will typically precipitate as a solid. If it remains an oil, the iminium salt may not be fully hydrolyzed.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

III. Quantitative Optimization Data

A common point of failure is adhering to a strict 1:1 stoichiometric ratio of DMF to POCl₃. The Vilsmeier-Haack reaction requires an excess of DMF to ensure homogeneity and to solvate the HCl byproduct released during the reaction[4].

Table 1: Effect of Reagent Stoichiometry on Pyrazole-4-carboxaldehyde Yield

DMF (equiv)POCl₃ (equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
2.02.0702.00Thermal energy insufficient to overcome activation barrier for formylation[4].
2.02.01202.032Incomplete conversion due to lack of solvent homogeneity and poor HCl solvation[4].
5.0 2.0 120 2.0 55 Optimal baseline. Excess DMF solvates released HCl, driving the reaction forward[4].
≥6.0≥4.01202.055Plateau reached. Further excess does not improve yield and complicates aqueous work-up[4].

IV. Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Product Yield CheckTLC Diagnostic: Is Starting Material Consumed? Start->CheckTLC Unconsumed No (Reaction Stalled) CheckTLC->Unconsumed Consumed Yes (Intermediate Formed) CheckTLC->Consumed Fix1 Action: Increase POCl3/DMF equivalents Heat to 120 °C Unconsumed->Fix1 CheckIntermediate Diagnostic: Did product partition into aqueous layer? Consumed->CheckIntermediate Fix2 Action: Stir 1h during quench Saturate aqueous layer with NaCl CheckIntermediate->Fix2 Emulsion / Loss

Troubleshooting logic for low yields in Vilsmeier-Haack formylation.

Q1: My TLC shows complete consumption of the starting material, but my isolated yield is less than 20%. Where did the product go? A: Your product is likely trapped in the aqueous phase. The intermediate formed prior to the quench is an iminium salt, which is highly water-soluble[2]. If the hydrolysis step is rushed, or if the pH is not properly neutralized, the intermediate fails to convert into the hydrophobic aldehyde and is discarded with the aqueous waste. Fix: Stir the quenched reaction mixture for at least 45–60 minutes at room temperature. Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase, forcing the formylated pyrazole into the organic extraction solvent[1].

Q2: Can I perform this reaction on a pyrazole substrate with an unprotected primary amine or alcohol? A: No. The Vilsmeier reagent is a highly reactive, indiscriminate electrophile. It acts as a potent activating agent for alcohols (converting them to alkyl chlorides) and will readily react with primary amines to form formamidines[5]. Fix: You must mask sensitive functional groups with robust protecting groups (e.g., benzyl ethers for alcohols, Boc/Cbz for amines) prior to the Vilsmeier-Haack formylation.

Q3: I am scaling up the reaction from 1 mmol to 50 mmol. Can I add the POCl₃ faster to save time? A: Absolutely not. The formation of the chloroiminium ion is violently exothermic[1]. Rapid addition at scale will overwhelm the cooling capacity of your ice bath, leading to the rapid decomposition of the Vilsmeier reagent (indicated by a black solution) and potentially causing a dangerous over-pressurization event. Always maintain dropwise addition and monitor the internal temperature to ensure it does not exceed 5 °C.

V. References

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. Available at:[Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC (NIH). Available at:[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - IJPCBS. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists facing isolation and purification bottlenecks with 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and process chemists facing isolation and purification bottlenecks with 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde .

The synthesis of this molecule typically involves the nucleophilic substitution of biomass-derived 5-(chloromethyl)furfural (CMF) [1] with 4-chloro-1H-pyrazole. While furan-2-yl-1H-pyrazoles are highly valued in drug discovery—particularly as inhibitors of protein aggregation [2]—their purification is notoriously difficult. The molecule presents a dual challenge: the extreme acid-sensitivity of the furan-2-carbaldehyde core and the coordinating/hydrogen-bonding nature of the pyrazole ring.

This guide provides field-proven troubleshooting insights, orthogonal purification strategies, and self-validating protocols to ensure high-purity isolation.

Orthogonal Purification Strategy

To bypass the degradation associated with traditional chromatography, we recommend an orthogonal purification approach exploiting the chemical reactivity of the aldehyde moiety.

G Crude Crude Reaction Mixture (Product + CMF + Pyrazole) CheckCMF Analytical Check: Is CMF present? Crude->CheckCMF Scavenger Add PS-Morpholine Resin (Scavenges CMF) CheckCMF->Scavenger Yes Bisulfite Bisulfite Adduct Formation (Add aq. NaHSO3) CheckCMF->Bisulfite No Scavenger->Bisulfite Filter Vacuum Filtration (Removes Pyrazole/Impurities) Bisulfite->Filter Precipitates Aldehyde Hydrolysis Mild Basic Hydrolysis (Add aq. Na2CO3) Filter->Hydrolysis Solid Adduct Pure Pure Target Aldehyde (Organic Extraction) Hydrolysis->Pure Phase Separation

Decision tree and workflow for orthogonal purification of furan-2-carbaldehyde derivatives.

Troubleshooting & FAQs

Issue 1: Dark brown streaking and low mass recovery on silica gel.

Q: During flash chromatography, my product band streaks heavily across the column and turns dark brown. My isolated yield is less than 40%. What is happening? A: Furan-2-carbaldehyde derivatives are highly sensitive to the acidic silanol groups present on standard normal-phase silica gel. This acidity catalyzes the electrophilic ring-opening and subsequent polymerization (resinification) of the furan ring. The dark brown color is a direct visual indicator of this polymeric degradation. Solution: If chromatography is strictly necessary, you must neutralize your silica gel by pre-treating it with 1-2% triethylamine (TEA) in your eluent, or switch to neutral Alumina as the stationary phase. However, we strongly recommend non-chromatographic methods (see Protocol below) to preserve the integrity of the furan ring.

Issue 2: Co-elution of the starting material (CMF).

Q: I cannot separate the product from unreacted 5-(chloromethyl)furan-2-carbaldehyde (CMF). They co-elute in most Hexane/EtOAc solvent systems. A: CMF and your target molecule share the highly polar furan-2-carbaldehyde core, making their retention factors ( Rf​ ) nearly identical. Furthermore, because both molecules contain an aldehyde, chemical derivatization (like bisulfite addition) will isolate both. Solution: Prevention is the best cure: ensure CMF is the limiting reagent during synthesis by using a slight excess (1.2 eq) of 4-chloro-1H-pyrazole. If CMF remains in the crude mixture, treat the solution with a secondary amine scavenger resin (e.g., polystyrene-supported morpholine) prior to purification. The resin will selectively react with the alkyl chloride of CMF via nucleophilic substitution, covalently binding it to the solid support, which can then be filtered away.

Issue 3: Broad NMR peak at ~12 ppm and degrading purity.

Q: My 1 H-NMR shows a new broad singlet around 12 ppm, and the purity of my stored batch is dropping over time. What is this impurity? A: This is the carboxylic acid derivative: 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. Furan-2-carbaldehydes undergo rapid auto-oxidation in the presence of atmospheric oxygen and light via a radical chain mechanism. Solution: Always store the purified compound under an inert atmosphere (Argon or Nitrogen) at -20°C. Protect the reaction flask and storage vials from light using aluminum foil or amber glass.

Quantitative Data: Purification Method Comparison

To assist in process development, the following table summarizes the expected outcomes of various purification strategies applied to this specific scaffold.

Table 1: Comparison of Purification Workflows for Furan-2-carbaldehyde Derivatives

Purification MethodTypical Yield RecoveryPurity (HPLC)Causality / Mechanism of ActionMajor Drawbacks
Standard Silica Gel 35 - 50%85 - 90%Separation by polarity/adsorption.Severe acid-catalyzed furan degradation; streaking.
Neutralized Silica (1% TEA) 65 - 75%92 - 95%TEA masks acidic silanol sites, preventing polymerization.Trace TEA contamination in final product; basicity may cause pyrazole tailing.
Bisulfite Adduct Precipitation 80 - 92%>98%Reversible nucleophilic addition selectively isolates aldehydes[3].Requires complete consumption of CMF prior to execution.
Scavenger Resin (PS-Morpholine) 85 - 95%95 - 97%Covalent capture of electrophilic impurities (CMF).High cost of specialized resins at scale.

Self-Validating Protocol: Sodium Bisulfite Adduct Purification

This protocol leverages the specific reactivity of the aldehyde group to create a self-validating purification system. By forming a solid adduct, you mathematically exclude non-aldehyde impurities (such as unreacted pyrazole, base, and solvent degradation products) through simple phase separation [4].

Objective: Isolate the target aldehyde without the use of acidic stationary phases. Prerequisite: Ensure CMF is fully consumed (verify via LCMS or TLC) before beginning.

Step-by-Step Methodology:
  • Adduct Formation:

    • Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Prepare a freshly saturated aqueous solution of sodium bisulfite ( NaHSO3​ ).

    • Add the NaHSO3​ solution to the organic layer in a 1:1 volume ratio.

    • Causality: The bisulfite anion acts as a nucleophile, attacking the aldehyde carbon to form a highly polar α -hydroxy sulfonate salt.

  • Precipitation & Isolation:

    • Stir the biphasic mixture vigorously at room temperature for 2–4 hours. A thick white/tan precipitate (the bisulfite adduct) will form at the interface.

    • Isolate the solid adduct via vacuum filtration.

    • Wash the filter cake thoroughly with cold EtOAc and diethyl ether.

    • Self-Validation: The unreacted 4-chloro-1H-pyrazole and other organic impurities remain entirely in the organic filtrate. The washed solid is exclusively your derivatized product.

  • Hydrolysis & Regeneration:

    • Transfer the solid adduct to a clean flask and suspend it in distilled water.

    • Add a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) until the pH reaches ~9.

    • Causality: The mild basic conditions shift the equilibrium, collapsing the α -hydroxy sulfonate back into the free aldehyde and water-soluble sulfite ions.

  • Final Extraction:

    • Extract the regenerated free aldehyde with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.

References

  • Mascal, M., Chang, F., Dutta, S., Becnel, J. J., & Estep, A. S. (2014). "Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Chloromethyl)furfural." Journal of Agricultural and Food Chemistry, 62(2), 476-480.[Link]

  • ACS Chemical Neuroscience. (2020). "Novel Furan-2-yl-1H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation." ACS Chemical Neuroscience.[Link]

  • RSC Advances. (2024). "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." RSC Advances, 14, 26233-26238.[Link]

  • Organic Process Research & Development. (2024). "Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade." Organic Process Research & Development.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Pyrazole-Furan Aldehyde Synthesis

Welcome to the Application Support Center. As drug development increasingly leverages the unique pharmacophores of pyrazole-furan molecular hybrids, synthesizing these core structures with high purity has become a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly leverages the unique pharmacophores of pyrazole-furan molecular hybrids, synthesizing these core structures with high purity has become a critical bottleneck. This guide addresses the mechanistic causality behind side product formation—specifically regioselectivity failures and formylation artifacts—and provides validated protocols to ensure high-fidelity synthesis.

Part 1: Regioselectivity in Pyrazole-Furan Core Assembly

FAQ 1: Why am I obtaining a nearly 1:1 mixture of regioisomers during the cyclocondensation of my unsymmetrical furan-1,3-diketone with substituted hydrazines?

Causality & Mechanism: The formation of regioisomeric mixtures (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles) is a classic challenge in Knorr-type pyrazole synthesis[1]. Mechanistically, this occurs because the terminal nitrogen of the substituted hydrazine can attack either of the two electrophilic carbonyl carbons of the 1,3-diketone[1]. In standard solvents like ethanol, the relative electrophilicity of the furan-adjacent carbonyl versus the alkyl-adjacent carbonyl is often too similar, leading to poor discrimination.

Troubleshooting Solution: Switch your reaction medium to a fluorinated solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Fluorinated alcohols act as strong hydrogen-bond donors, selectively activating the more sterically accessible carbonyl group. This directs the nucleophilic attack of the hydrazine, dramatically improving the regioselective yield[1].

Part 2: Vilsmeier-Haack Formylation Challenges

FAQ 2: Following the Vilsmeier-Haack formylation of my pyrazole-furan intermediate, LC-MS analysis shows a major side product with a +34 Da mass shift. What is this, and how do I prevent it?

Causality & Mechanism: A +34 Da mass shift (+Cl, -H) indicates electrophilic chlorination of your heterocycle, a notorious side reaction when using phosphorus oxychloride ( POCl3​ )[2]. The Vilsmeier-Haack reagent (chloroiminium ion) is highly reactive. However, at elevated temperatures (>70°C) or in the presence of excess POCl3​ , the chloride ions generated in situ can attack the electron-rich pyrazole or furan rings, leading to chlorinated side products (e.g., 5-chloropyrazoles)[2].

Troubleshooting Solution: To eliminate POCl3​ -mediated chlorination, transition to an alternative Vilsmeier-Haack reagent system. Using ortho-phthaloyl dichloride (OPC) with DMF generates the active formylating species without the harsh chlorinating potential of POCl3​ [3].

FAQ 3: My reaction yields a mixture of mono-formylated and bis-formylated products. How can I control the regioselectivity of the formylation?

Causality & Mechanism: Both the furan and pyrazole rings are electron-rich and susceptible to electrophilic aromatic substitution. If the stoichiometry of the Vilsmeier reagent is not strictly controlled, the initial mono-formylated product can undergo a second formylation[2].

Troubleshooting Solution: Strictly limit the Vilsmeier reagent to 1.05 - 1.10 equivalents and maintain the reaction temperature between 0°C and 25°C. Monitor the reaction via LC-MS; the target mono-formylated species will show an [M+H]+ shift of +28 Da relative to the starting material.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the impact of optimizing solvent and reagent conditions to mitigate side product formation during the two critical synthesis phases.

Reaction StepConditionTarget Product YieldPrimary Side ProductSide Product Yield
Cyclocondensation Ethanol, 80°C55%Regioisomer Mixture40%
Cyclocondensation HFIP, 25°C92%Regioisomer Mixture<5%
Vilsmeier Formylation POCl3​ /DMF, 90°C45%Chlorinated Pyrazole35%
Vilsmeier Formylation OPC/DMF, 25°C88%Bis-formylated species<2%

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of Furan-Pyrazole Core

This protocol utilizes hydrogen-bond directing solvents to prevent regioisomer side products.

  • Preparation: Dissolve the furan-1,3-diketone (1.0 eq) in HFIP to achieve a 0.5 M concentration.

    • Self-Validation: Ensure complete dissolution; the solution must be entirely clear before proceeding.

  • Addition: Cool the reaction vessel to 0°C. Add the substituted hydrazine (1.05 eq) dropwise over 15 minutes.

    • Causality Note: Dropwise addition prevents localized exothermic heating, which can override the solvent's delicate hydrogen-bond directing effects.

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the diketone spot (UV active, stains dark with KMnO4​ ) and the appearance of a single major product spot validates regiocontrol.

  • Isolation: Evaporate the HFIP under reduced pressure (HFIP can be recovered). Partition the residue between EtOAc and saturated aqueous NaHCO3​ . Dry the organic layer and concentrate.

    • Self-Validation: LC-MS must confirm a single dominant peak corresponding to the desired pyrazole mass, with <5% of the regioisomer mass signal.

Protocol B: Controlled Vilsmeier-Haack Formylation (OPC-VH Method)

This protocol avoids POCl3​ to prevent electrophilic chlorination.

  • Reagent Generation: In a dry flask under N2​ , mix ortho-phthaloyl dichloride (OPC, 1.1 eq) and anhydrous DMF (1.2 eq) in toluene at 50°C for 2 hours.

    • Self-Validation: The formation of a white precipitate (phthalic anhydride byproduct) visually confirms the generation of the OPC-VH active reagent[3].

  • Substrate Addition: Cool the suspension to 0°C. Add the pyrazole-furan intermediate (1.0 eq) dissolved in a minimal amount of dry toluene.

  • Formylation: Stir at room temperature for 6-8 hours.

    • Self-Validation: Pull a 10 µL aliquot, quench in sat. NaHCO3​ , and extract with EtOAc. LC-MS should show the [M+H]+ peak at +28 Da. The absence of a +34 Da peak validates the complete suppression of chlorination.

  • Quench & Isolate: Pour the reaction into ice-cold sat. NaHCO3​ .

    • Causality Note: Maintaining pH > 7 is critical to hydrolyze the stable iminium intermediate into the final aldehyde. Extract with EtOAc, wash with brine, and purify via flash chromatography.

Part 5: Mechanistic Workflow Visualization

Workflow SM Starting Materials: Furan-1,3-Diketone + Hydrazine Cond Cyclocondensation Step SM->Cond Target1 Desired Regioisomer (High Purity) Cond->Target1 HFIP Solvent (H-Bond Directing) Side1 Side Product: Regioisomer Mixture Cond->Side1 Standard Solvents (EtOH) Form Vilsmeier-Haack Formylation Step Target1->Form Target2 Target: Pyrazole-Furan Aldehyde Form->Target2 OPC-VH Reagent, 0°C Side2 Side Product: Chlorinated Pyrazole Form->Side2 Excess POCl3, >70°C Side3 Side Product: Bis-formylated Species Form->Side3 >1.2 eq Reagent, Prolonged

Synthesis workflow of pyrazole-furan aldehydes detailing side product divergence and mitigation.

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Optimization

Technical Support Center: A Researcher's Guide to 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. By understanding its potential liabilities, you can prevent degradation, ensure experimental reproducibility, and maintain the purity of your results.

Understanding the Molecule: A Stability Overview

5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is a heterocyclic compound featuring three key structural motifs: a furan ring, an aldehyde functional group, and a substituted pyrazole ring. While the pyrazole ring is generally stable, the furan-2-carbaldehyde portion of the molecule is susceptible to specific degradation pathways that are critical to understand.[1][2] The primary causes of degradation for similar furan-based aldehydes are oxidation and polymerization, often accelerated by exposure to air, light, heat, and improper pH conditions.[3][4]

The aldehyde group is highly susceptible to oxidation, which can convert it into the corresponding, and likely inactive, carboxylic acid.[5][6] Furthermore, the furan ring itself, particularly when activated by the aldehyde, can undergo acid-catalyzed polymerization, leading to the formation of colored, often insoluble, byproducts.[3] This guide will provide actionable strategies to mitigate these risks.

Potential Degradation Pathways

The primary degradation pathways for this molecule are rooted in the chemistry of the furan-2-carbaldehyde moiety. Understanding these pathways is the first step toward prevention.

cluster_main Degradation Pathways Start 5-[(4-chloro-1H-pyrazol-1-yl)methyl] furan-2-carbaldehyde Oxidation Oxidation Product (Carboxylic Acid) Start->Oxidation O₂ (Air) Light, Heat Polymerization Polymerization (Colored Byproducts) Start->Polymerization Acid Light, Heat cluster_workflow Troubleshooting Degradation Start Degradation Observed (e.g., Color Change, New Peak) Check_Storage Review Storage Conditions Start->Check_Storage Result_Inert Stored under Inert Gas? Check_Storage->Result_Inert Atmosphere Result_Light Protected from Light? Check_Storage->Result_Light Light Result_Temp Stored at -20°C? Check_Storage->Result_Temp Temperature Check_Solvent Review Solvent Quality Result_Solvent_Grade Used Anhydrous, High-Purity Solvent? Check_Solvent->Result_Solvent_Grade Check_Purity Confirm Purity with HPLC Result_Purity_OK Purity >95%? Check_Purity->Result_Purity_OK Result_Inert->Check_Storage Yes Action_Inert Action: Purge with Ar/N₂ and Reseal Tightly Result_Inert->Action_Inert No Result_Light->Check_Storage Yes Action_Light Action: Transfer to Amber Vial, Store in Dark Result_Light->Action_Light No Result_Temp->Check_Solvent Yes Action_Temp Action: Move to Appropriate Freezer Result_Temp->Action_Temp No Result_Solvent_Grade->Check_Purity Yes Action_Solvent Action: Use Fresh, High-Purity Solvent Result_Solvent_Grade->Action_Solvent No Action_Purify Action: Purify or Use New Batch Result_Purity_OK->Action_Purify No End Proceed with Experiment Result_Purity_OK->End Yes

Caption: A step-by-step workflow for troubleshooting common degradation issues.

Recommended Experimental Protocols

Protocol 1: Optimal Storage and Handling

This protocol minimizes degradation during routine lab use.

  • Receipt of Solid: Upon receiving the solid compound, immediately wrap the container in aluminum foil or place it in a light-blocking secondary container. Store at -20°C.

  • Aliquoting: For frequent use, it is best to aliquot the solid into smaller, single-use vials. This prevents repeated warming/cooling and air exposure of the bulk material.

  • Inert Atmosphere: Before sealing each new aliquot vial, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds. Seal the vial cap tightly with paraffin film.

  • Solution Preparation:

    • Use a high-purity, anhydrous, aprotic solvent (e.g., HPLC-grade Acetonitrile).

    • Sparge the solvent with argon or nitrogen for 5-10 minutes to remove dissolved oxygen.

    • Dissolve the compound to the desired concentration.

    • Transfer the solution to an amber glass vial, flush the headspace with inert gas, and seal. Store at 2-8°C and use within 24-48 hours for best results.

Protocol 2: Stability-Indicating Purity Analysis by HPLC

This general-purpose HPLC method can be used to assess the purity of your compound and detect the primary oxidative degradant.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in Acetonitrile.

  • HPLC System & Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: UV at 254 nm or Diode Array Detector (DAD) to check for peak purity.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.030
15.095
18.095
18.130
22.030
  • Data Analysis: The parent compound will be the major peak. The carboxylic acid degradation product, being more polar, is expected to elute slightly earlier. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 3: Basic Forced Degradation (Stress Testing) Study

This protocol helps identify potential degradation products under various stress conditions, as recommended by ICH guidelines. [7][8]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Set Up Stress Conditions (in separate amber vials):

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl.

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH.

    • Oxidative: Add stock solution to 3% H₂O₂.

    • Thermal: Place a vial of the solid compound in an oven at 60°C.

    • Photolytic: Expose a solution to a photostability chamber.

    • Control: Keep a solution at 2-8°C, protected from light.

  • Incubation: Incubate samples for a set period (e.g., 24-48 hours), sampling at intermediate time points if desired. Neutralize the acid and base samples before analysis. Dissolve the thermally stressed solid for analysis.

  • Analysis: Analyze all samples by LC-MS using a method similar to Protocol 2. Compare the chromatograms to the control sample to identify new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent compound. [7]

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Furan-2-carbaldehyde Derivatives in Solution.
  • DergiPark. (n.d.). Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2.
  • Benchchem. (n.d.). Best practices for handling and storing volatile aldehyde standards.
  • Royal Society of Chemistry. (2024, May 17). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications.
  • Jeong, J., et al. (2019). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods. PMC.
  • ACS Publications. (2017, January 23). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
  • Wikipedia. (n.d.). Furan.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
  • Teknoscienze. (2026, March 29). Green oxidation of aromatic aldehydes to related acids using hydrogen peroxide in acetonitrile under arc discharge.
  • Royal Society of Chemistry. (n.d.). Electrocatalytic conversion of biomass-derived furan compounds: mechanisms, catalysts and perspectives. Chemical Science.
  • Stamhuis, E. J., et al. (1964). Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. ResearchGate.
  • Pell Wall Blog. (2013, February 7). Aldehydes: identification and storage.
  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. PubMed.
  • MDPI. (2023, February 8). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
  • SciELO. (n.d.). Production of Furan Compounds from Sugarcane Bagasse Using a Catalytic System Containing ZnCl2/HCl or AlCl3/HCl in a Biphasic System.
  • Benchchem. (n.d.). Preventing degradation of 5-propylfuran-2-carbaldehyde during storage.
  • NIH. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • ResearchGate. (n.d.). Influence of ionic strength on thermodynamic constant of complexes of chloro substituted pyrazole with Cu (II), Tb (III), and Nd (III) metal ions.
  • Taylor & Francis. (2020, March 9). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods.
  • Royal Society of Chemistry. (n.d.). Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(ii) complexes. New Journal of Chemistry.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Benchchem. (n.d.). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry.
  • University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Time-sensitive Chemicals.
  • Academia.edu. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.
  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles.
  • ResearchGate. (n.d.). A Convenient Protecting Group for Aldehydes.
  • ChemRxiv. (2019, January 10). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning.
  • ResearchGate. (2025, August 6). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation.
  • NIH. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. PMC.
  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PubMed. (2012, November 15). Gas-phase basicity of 2-furaldehyde.
  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • IntechOpen. (2022, May 11). Furfural: A Versatile Derivative of Furan for the Synthesis of Various Useful Chemicals.
  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • ResearchGate. (n.d.). Degradative pathways of 5-HMF and furfual.
  • ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery.
  • Liang, et al. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.

Sources

Troubleshooting

Removing unreacted starting materials from 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

Welcome to the technical support center for the synthesis and purification of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this target molecule from its unreacted starting materials. Achieving high purity is critical for subsequent use in drug discovery and development, and this document provides in-depth, field-proven troubleshooting advice and protocols.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification process.

Q1: What are the likely unreacted starting materials I need to remove from my crude product?

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is typically achieved via an N-alkylation reaction.[1][2][3] Therefore, the primary impurities you will likely encounter are the unreacted starting materials:

  • 4-chloro-1H-pyrazole: A heterocyclic amine that serves as the nucleophile.

  • 5-(chloromethyl)furan-2-carbaldehyde: The electrophilic alkylating agent. In some synthetic routes, 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) might be used and converted in situ to a leaving group, or it could be a related impurity.[4][5][6][7]

A summary of the physical properties of these compounds is crucial for designing a purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Physical Form
4-chloro-1H-pyrazole C₃H₃ClN₂102.5275 - 79[8]220[8]White to off-white solid[8]
5-(chloromethyl)furan-2-carbaldehyde C₆H₅ClO₂144.56~37[9]-Solid or semi-solid[10]
5-(hydroxymethyl)furan-2-carbaldehyde C₆H₆O₃126.1128 - 34[5]114-116 (at 1 mmHg)[5]Solid
Product (Estimate) C₉H₇ClN₂O₂210.62SolidHighSolid
Q2: How can I effectively monitor the reaction and the purification process?

Thin Layer Chromatography (TLC) is the most effective and immediate technique for monitoring your reaction's progress and assessing the purity of fractions during column chromatography.

  • Choosing a TLC System: A good starting point is a solvent system of moderate polarity, such as 30-50% Ethyl Acetate in Hexane .

  • Visualization: The compounds contain chromophores, so they should be visible under UV light (254 nm).

  • Interpreting the TLC Plate:

    • Starting Materials: Spot lanes with your authentic starting materials to know their respective retention factors (Rf). 4-chloro-1H-pyrazole is moderately polar. 5-(chloromethyl)furan-2-carbaldehyde is less polar.

    • Product: The product, being larger and containing both heterocyclic systems, will likely have an Rf value that is intermediate between or lower than the starting materials.

    • Purity Assessment: A pure product should appear as a single spot in your final sample lane. The absence of spots corresponding to the starting materials indicates successful purification.

Troubleshooting Guides: Step-by-Step Purification Protocols

This section provides detailed solutions to specific purification challenges. The choice of method depends on the specific impurities present in your crude mixture.

Purification_Decision_Tree A Analyze Crude Product by TLC B Is 4-chloropyrazole the major impurity? A->B Yes C Is 5-(chloromethyl)furan-2-carbaldehyde the major impurity? A->C No D Are both starting materials present? B->D No E Perform Basic Aqueous Wash (Liquid-Liquid Extraction) B->E F Purify by Column Chromatography C->F G Consider Recrystallization C->G If solid H Perform Basic Wash then Column Chromatography D->H E->F If still impure I Pure Product F->I G->I H->I

Caption: Decision workflow for selecting a purification strategy.

Problem: My crude product is contaminated with unreacted 4-chloro-1H-pyrazole.

Unreacted 4-chloro-1H-pyrazole possesses an acidic N-H proton, which makes it susceptible to deprotonation under basic conditions. This chemical handle allows for its selective removal via extraction.

Solution: Selective Removal by Basic Liquid-Liquid Extraction

This protocol leverages the acidic nature of the pyrazole N-H group. In a basic aqueous solution, the pyrazole is deprotonated to form a water-soluble salt, which is extracted from the organic phase containing your more neutral product.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.[11]

  • First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (Steps 2-4) one more time to ensure complete removal of the pyrazole.

  • Neutralization Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and inorganic base.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Analyze the resulting material by TLC to confirm the absence of 4-chloro-1H-pyrazole. If other impurities remain, proceed with column chromatography.

Acid_Base_Extraction Mechanism of pyrazole removal by basic wash. cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (NaOH soln) Product Product (N-alkylated, neutral) SM1 4-chloropyrazole (Acidic N-H) SM1_salt Sodium 4-chloropyrazolate (Water-soluble salt) SM1->SM1_salt Deprotonation & Phase Transfer

Caption: Selective removal of 4-chloropyrazole via basic extraction.

Problem: My crude product is contaminated with unreacted furan aldehyde starting material.

The furan aldehyde starting materials lack a readily ionizable group, making extractive separation from the product difficult. Therefore, chromatographic or crystallization methods are preferred.

Solution A: Purification by Flash Column Chromatography

This is the most versatile method for separating compounds with different polarities.[12]

Step-by-Step Protocol:

  • TLC Optimization: First, find a solvent system that gives good separation between your product and the furan aldehyde impurity on a TLC plate. Aim for a product Rf of ~0.3 and a ΔRf of at least 0.2. A good starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing).

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the column solvent ("wet loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. The less polar 5-(chloromethyl)furan-2-carbaldehyde should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding more ethyl acetate. This will mobilize and elute your more polar product.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Solution B: Purification by Recrystallization

If your product is a solid and has significantly different solubility from the impurities, recrystallization is an excellent and scalable purification technique.[13][14]

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) in small test tubes. An ideal solvent will dissolve the product when hot but not when cold, while the impurities remain soluble or insoluble at all temperatures.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Problem: My furan-containing product is decomposing on the silica gel column.

Furan rings are known to be sensitive to acid, and standard silica gel is acidic (pH ~4-5).[15] This acidity can catalyze the degradation of your product, leading to low yields and streaking on the column.

Solution: Use Neutralized Silica or an Alternative Stationary Phase

  • Neutralize Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) by volume.[13] The base will neutralize the acidic sites on the silica surface, preventing degradation of your acid-sensitive compound. Pack and run the column as usual with an eluent containing ~1% Et₃N.

  • Use Alumina: As an alternative, use a column packed with neutral or basic alumina, which is a more suitable stationary phase for acid-sensitive compounds.[15] You will need to re-optimize your solvent system for alumina using TLC.

References
  • 4-Chloropyrazole Hazard Information . NextSDS. [Link]

  • 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524 . PubChem - NIH. [Link]

  • 5-Chloromethylfurfural . Wikipedia. [Link]

  • (PDF) 5-(Hydroxymethyl)furan-2-carbaldehyde . ResearchGate. [Link]

  • 5-hydroxymethyl-2-furaldehyde . Mycotoxin Database - Mycocentral. [Link]

  • Purification of a material containing aldehyde impurities.
  • 5-(Hydroxymethyl)furan-2-carbaldehyde . PMC - NIH. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? . ResearchGate. [Link]

  • 5-(Chloromethyl)-2-furaldehyde . SIELC Technologies. [Link]

  • 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 . PubChem - NIH. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction . ResearchGate. [Link]

  • 8.4 - Extraction and Washing Guide . MIT OpenCourseWare. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Semantic Scholar. [Link]

  • How can I separate my product from my starting materials if they all have the same polarity according to the TLC? . Reddit. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR analysis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

An in-depth technical comparison guide tailored for drug development professionals and analytical chemists evaluating nuclear magnetic resonance (NMR) platforms for heterocyclic structural verification. Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide tailored for drug development professionals and analytical chemists evaluating nuclear magnetic resonance (NMR) platforms for heterocyclic structural verification.

Executive Summary: Heterocyclic Scaffold Verification

The compound 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde represents a highly versatile bifunctional building block in medicinal chemistry. Combining a halogenated pyrazole with a reactive furan-aldehyde, it is frequently utilized in Knoevenagel condensations and reductive aminations during drug discovery.

For analytical chemists, verifying the structural integrity of this intermediate is a daily necessity. Historically, this required sending samples to a centralized 400 MHz superconducting NMR facility. However, the advent of cryogen-free 80 MHz benchtop NMR spectrometers has shifted the paradigm. This guide objectively compares the performance of an 80 MHz Benchtop NMR against a traditional 400 MHz High-Field NMR , providing field-proven protocols and mechanistic insights to help you choose the right analytical workflow.

Mechanistic Insights: The 1H NMR Profile

To understand why certain NMR platforms succeed or fail, we must first examine the causality behind the molecule's chemical shifts. The 1H NMR spectrum of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is defined by three distinct electronic environments:

  • The Aldehyde (CHO): The diamagnetic anisotropy of the carbonyl double bond, combined with the electron-withdrawing nature of the oxygen atom, severely deshields this proton. It consistently resonates far downfield at approximately 9.58 ppm[1].

  • The Furan Ring: The furan system operates via a "push-pull" electronic effect. The C3-H proton is deshielded by the adjacent aldehyde, appearing as a doublet near 7.24 ppm. Conversely, the C4-H proton is shielded relative to C3-H, appearing as a doublet near 6.52 ppm[2]. Both exhibit a characteristic furan coupling constant of J=3.5 Hz.

  • The Pyrazole Ring: The substitution of a chlorine atom at the C4 position breaks the local symmetry of the pyrazole ring. Because the chlorine atom eliminates the typical 2 Hz ortho-coupling observed in unsubstituted pyrazoles, the C3-H and C5-H protons appear as two distinct, sharp singlets at 7.50 ppm and 7.62 ppm[3].

The Resolution Causality ( Δν/J Ratio): The primary limitation of low-field (benchtop) NMR is second-order strong coupling, which occurs when the chemical shift difference in Hertz ( Δν ) is similar to the coupling constant ( J ). In this specific molecule, the closest signals are the pyrazole singlets (separated by 0.12 ppm). At 80 MHz, 0.12 ppm equals 9.6 Hz. Because these protons do not couple with each other ( J=0 ), they remain perfectly resolved singlets. The furan doublets are separated by >50 Hz at 80 MHz, meaning Δν/J≫10 . Consequently, this molecule yields a perfectly first-order spin system , making it an ideal candidate for 80 MHz benchtop analysis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to guarantee trustworthiness, regardless of whether you are using an 80 MHz or 400 MHz instrument.

Step 1: Quantitative Sample Preparation

  • Action: Weigh exactly 20.0 mg of the synthesized compound and dissolve it in 0.6 mL of deuterated chloroform (CDCl3) doped with 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is selected because the molecule lacks exchangeable N-H or O-H protons, eliminating the risk of signal loss due to deuterium exchange.

Step 2: Instrument Shimming and Locking

  • Action: Lock the spectrometer to the deuterium frequency of CDCl3 (7.26 ppm equivalent) and execute the shimming protocol (automated 1D for benchtop; gradient shimming for high-field).

  • Self-Validation: Inspect the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be < 1.2 Hz (benchtop) or < 0.5 Hz (high-field). If it exceeds these thresholds, the magnetic field is inhomogeneous, which will artificially broaden the 3.5 Hz furan doublets into unresolved singlets. Re-shim immediately.

Step 3: Acquisition Parameters

  • Action: Set the spectral width to 12 ppm. Apply a 90° excitation pulse. Set the relaxation delay (D1) to 10 seconds. Acquire 16 scans (80 MHz) or 8 scans (400 MHz).

  • Causality: Aldehyde protons exhibit notoriously long longitudinal relaxation times ( T1​ ). A 10-second delay ensures complete thermal equilibrium between scans, preventing signal saturation.

Step 4: Processing and Verification

  • Action: Apply a 0.3 Hz exponential line broadening window function. Fourier transform, phase correct, and baseline correct. Integrate the methylene peak (~5.35 ppm) strictly to 2.00.

  • Self-Validation: The aldehyde peak (~9.58 ppm) must integrate to exactly 1.00 ± 0.05. Any deviation indicates incomplete T1​ relaxation or the presence of non-aldehydic impurities.

Data Presentation & Performance Comparison

Table 1: 1H NMR Chemical Shifts and Assignments (CDCl3) Data summarized from expected first-order behavior based on fragment literature[1][3].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J )
Aldehyde (CHO)9.58Singlet (s)1H-
Pyrazole C5-H7.62Singlet (s)1H-
Pyrazole C3-H7.50Singlet (s)1H-
Furan C3-H7.24Doublet (d)1H3.5 Hz
Furan C4-H6.52Doublet (d)1H3.5 Hz
Methylene (-CH2-)5.35Singlet (s)2H-

Table 2: Operational Comparison: 80 MHz Benchtop vs. 400 MHz High-Field

Parameter80 MHz Cryogen-Free Benchtop400 MHz Superconducting High-Field
Resolution (FWHM) < 0.5 Hz< 0.1 Hz
Signal-to-Noise ~ 80:1 (16 scans)> 500:1 (8 scans)
Acquisition Time 3.5 minutes1.5 minutes
Cryogen Needs None (Permanent NdFeB Magnet)Liquid Helium & Liquid Nitrogen
Capital Cost $50,000 - $90,000$300,000+
Ideal Use Case Routine QA/QC, Flow ChemistryTrace Impurities, 2D NMR Elucidation

Analytical Decision Workflow

NMR_Workflow N1 Synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde N2 Sample Preparation (CDCl3 + 0.03% TMS) N1->N2 N3 Select NMR Platform N2->N3 N4 80 MHz Benchtop NMR (Rapid QA/QC) N3->N4 Routine Verification N5 400 MHz High-Field NMR (Trace Analysis) N3->N5 Complex Mixtures N6 Signal Processing & Integration N4->N6 N5->N6 N7 Structural Verification Confirmed N6->N7

Workflow for selecting NMR platforms for heterocyclic structural verification.

Conclusion

For the routine structural verification of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde, an 80 MHz benchtop NMR provides identical actionable intelligence to a 400 MHz system. Because the molecule lacks complex overlapping spin systems, the benchtop system easily resolves the critical furan doublets and pyrazole singlets. While the 400 MHz system remains superior for identifying trace impurities (<1%) or conducting complex 2D HMBC/HSQC experiments, the benchtop platform offers a highly cost-effective, decentralized solution for rapid reaction monitoring in drug development.

References

  • Furfural | C4H3OCHO | CID 7362 - PubChem - NIH. National Institutes of Health (NIH). [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Royal Society of Chemistry (RSC).[Link]

  • NITRAMINE PYRAZOLE ENERGETIC COMPOUNDS - European Patent Office. EPO.[Link]

Sources

Comparative

Interpreting the Mass Spectrum of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: A Comparative Guide to EI-GC-MS vs. ESI-LC-MS/MS

Executive Summary In modern drug development and synthetic chemistry, bis-heterocyclic compounds such as 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde serve as versatile building blocks. Characterizing these i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, bis-heterocyclic compounds such as 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde serve as versatile building blocks. Characterizing these intermediates requires robust analytical platforms to confirm structural integrity and quantify trace impurities. This guide objectively compares the two dominant analytical platforms—Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) —detailing their mechanistic fragmentation pathways, experimental causality, and quantitative performance.

Molecular Architecture & Isotopic Self-Validation

To interpret the mass spectrum of this compound (Chemical Formula: C9​H7​ClN2​O2​ , Exact Mass: 210.0196 Da), we must first analyze its structural components:

  • A furan-2-carbaldehyde moiety.

  • A 4-chloro-1H-pyrazole ring.

  • A highly labile methylene ( CH2​ ) bridge connecting the two heterocycles.

The Self-Validating Isotopic Signature: Because the molecule contains a single chlorine atom, any robust analytical protocol must leverage its natural isotopic distribution. Chlorine exists as 35Cl and 37Cl in a precise ~3:1 ratio. Observing this M and M+2 cluster (e.g., m/z 210 and 212 in EI, or m/z 211 and 213 in ESI) serves as an internal, self-validating system to confirm the presence of the intact molecule and distinguish chlorine-retaining fragments from background noise.

Platform Comparison: Analytical Workflows

Workflow cluster_GC EI-GC-MS Platform cluster_LC ESI-LC-MS/MS Platform Sample Sample Preparation (SPE / Dilution) GC Gas Chromatography (HP-5MS Column) Sample->GC LC Liquid Chromatography (C18, Reverse Phase) Sample->LC EI Electron Ionization (70 eV, Hard Ionization) GC->EI Quad1 Single Quad / TOF m/z 50-300 EI->Quad1 ESI Electrospray Ionization (Soft, Positive Mode) LC->ESI Quad2 Triple Quad (MRM) Precursor: m/z 211 ESI->Quad2

Analytical Workflow Comparison: EI-GC-MS vs. ESI-LC-MS/MS for Heterocyclic Aldehydes.

EI-GC-MS (Hard Ionization)

Operating at a standard 70 eV, Electron Ionization is a "hard" technique. The immense energy transferred during ionization shatters the molecular ion. Consequently, the M+∙ peak at m/z 210/212 is often weak or absent. However, this platform excels in generating highly reproducible, library-matchable fragmentation fingerprints.

ESI-LC-MS/MS (Soft Ionization)

Electrospray Ionization is a "soft" technique that preserves the protonated precursor ion [M+H]+ at m/z 211/213. By coupling this with a Triple Quadrupole (QqQ) mass analyzer, scientists can isolate the precursor and apply specific Collision Energy (CE) to induce controlled fragmentation. This Multiple Reaction Monitoring (MRM) approach yields superior sensitivity for targeted quantification.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation is critical for structural elucidation. When subjected to Collision-Induced Dissociation (CID) in ESI-MS/MS, the molecule breaks along predictable thermodynamic pathways:

  • Methylene Bridge Cleavage (Primary Pathway): The C−N bond at the methylene bridge is the most sterically and electronically labile site. Cleavage here yields two highly stable, resonance-stabilized cations: the furanium fragment (m/z 109) and the protonated pyrazolium fragment (m/z 103/105).

  • Pyrazole Ring Opening: Pyrazole derivatives classically undergo ring-opening fragmentation characterized by the expulsion of hydrogen cyanide (HCN, 27 Da) [1]. The loss of HCN from the m/z 103 pyrazole fragment yields a secondary product ion at m/z 76.

  • Furan Ring Neutral Loss: Furan-2-carbaldehyde derivatives typically exhibit a characteristic neutral loss of carbon monoxide (CO, 28 Da) from the aldehyde moiety [2]. This yields a minor but diagnostic m/z 183/185 fragment directly from the precursor ion.

Fragmentation M Precursor Ion [M+H]+ m/z 211 (35Cl) / 213 (37Cl) C9H8ClN2O2+ F1 Furanium Fragment m/z 109 C6H5O2+ M->F1 Methylene bridge cleavage F2 Pyrazolium Fragment m/z 103 (35Cl) / 105 (37Cl) C3H4ClN2+ M->F2 Methylene bridge cleavage + H transfer F3 Loss of CO m/z 183 / 185 C8H8ClN2O+ M->F3 -CO (28 Da) from aldehyde F4 Loss of HCN m/z 76 (35Cl) C2H3Cl+ F2->F4 -HCN (27 Da) from pyrazole

ESI-MS/MS Fragmentation Pathway of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.

Experimental Protocol: Self-Validating ESI-LC-MS/MS Workflow

To ensure high Trustworthiness and reproducibility, the following protocol establishes a self-validating MRM workflow for quantifying this compound in complex matrices.

Step 1: Sample Preparation

  • Dilute the analyte in Methanol:Water (50:50, v/v) to a working concentration of 100 ng/mL.

  • Causality: This specific solvent ratio ensures the compound remains fully dissolved while matching the initial conditions of the reverse-phase LC gradient, preventing peak broadening and ion suppression.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The moderately non-polar bis-heterocycle requires a C18 stationary phase for retention. The addition of 0.1% Formic Acid is critical; it acts as a proton source, heavily driving the equilibrium toward the formation of the [M+H]+ ion required for positive-mode ESI.

Step 3: Mass Spectrometry (MRM) Setup Program the Triple Quadrupole to monitor two specific transitions. The ratio between these transitions acts as an internal quality control check.

  • Quantifier Transition (m/z 211.0 109.0): Set Collision Energy (CE) to 15 eV. This tracks the 35Cl precursor cleaving to form the highly abundant furanium ion. Used for primary quantification.

  • Qualifier Transition (m/z 213.0 105.0): Set CE to 20 eV. This tracks the 37Cl precursor cleaving to form the 37Cl -pyrazolium ion.

  • Self-Validation Check: The peak area ratio of the Quantifier to the Qualifier must consistently reflect the ~3:1 natural isotopic abundance of chlorine. A deviation of >15% instantly flags co-eluting isobaric interference, ensuring data integrity.

Quantitative Performance Comparison

The table below summarizes the objective performance metrics of both platforms when analyzing 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.

ParameterEI-GC-MS (70 eV)ESI-LC-MS/MS (Positive Mode)
Ionization Energy Hard Ionization (Extensive fragmentation)Soft Ionization (Preserves precursor ion)
Molecular Ion Stability Low (m/z 210/212 often weak or absent)High (Robust [M+H]+ at m/z 211/213)
Primary Cleavage Site Methylene bridge (m/z 109 base peak)Methylene bridge (m/z 109 & 103)
Limit of Detection (LOD) ~10–50 ng/mL~0.1–1 ng/mL (in MRM mode)
Isotopic Validation M / M+2 cluster visible in full scan 35Cl / 37Cl transitions monitored via MRM
Best Use Case Untargeted screening & library matchingTargeted quantification & trace analysis

References

  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL:[Link]

  • Tsao, W.-X., et al. "Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry." Molecules, vol. 28, no. 4, 2023, p. 1639. URL:[Link]

Sources

Validation

The Art of Molecular Matchmaking: A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Furan Compounds

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the pyrazole-furan scaffold has emerged as a privileged structure, a versatile molecular framework capable of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrazole-furan scaffold has emerged as a privileged structure, a versatile molecular framework capable of interacting with a diverse array of biological targets. This guide delves into the nuanced world of the structure-activity relationship (SAR) of pyrazole-furan compounds, offering a comparative analysis of how subtle structural modifications can dramatically influence their therapeutic potential. By synthesizing data from multiple studies, we will explore the causal links between chemical structure and biological activity, providing a valuable resource for the rational design of next-generation therapeutics.

The Pyrazole-Furan Scaffold: A Union of Versatility and Potency

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an ideal anchor for drug design. When fused or linked to a furan ring, another five-membered aromatic heterocycle containing an oxygen atom, the resulting hybrid molecule gains unique electronic and steric properties. This combination has been shown to be particularly effective in modulating the activity of various enzymes and receptors, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial effects.[2][3]

Comparative Analysis of Anticancer Activity: Targeting Key Signaling Pathways

Pyrazole-furan derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[4] The following sections compare the SAR of these compounds against different cancer-related targets.

Kinase Inhibition: A Tale of Two Rings

A series of novel pyrazol-furan carboxamide analogues have been investigated as inhibitors of Akt1, a serine/threonine-protein kinase that is a key component of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[4]

Key SAR Insights:

  • The Pyrazole Core: The pyrazole ring serves as a crucial scaffold for orienting the molecule within the ATP-binding pocket of the kinase.

  • The Furan Moiety: The furan ring and its substituents play a significant role in establishing key interactions with the hinge region of the kinase.

  • The Carboxamide Linker: The carboxamide group is essential for forming hydrogen bonds with the kinase backbone, anchoring the inhibitor in place.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core significantly impact potency and selectivity. Electron-withdrawing groups, such as halogens, have been shown to enhance activity.[5]

Comparative Data for Akt1 Inhibition:

Compound IDR1 (at Pyrazole)R2 (at Phenyl)Akt1 IC50 (nM)[4]HCT116 IC50 (µM)[4]OVCAR-8 IC50 (µM)[4]
25a HH156>50>50
25d H4-F4512.815.6
25e H4-Cl288.910.2
25h CH34-Cl12525.631.4

This table summarizes the in vitro activity of selected pyrazol-furan carboxamide analogues against Akt1 kinase and two human cancer cell lines.

The data clearly indicates that the presence of a halogen at the para-position of the phenyl ring (compounds 25d and 25e ) leads to a significant increase in both enzymatic and cellular activity compared to the unsubstituted analog (25a ). Furthermore, the substitution on the pyrazole ring (compound 25h ) appears to be detrimental to the activity.

A Broader Look at Anticancer Potential

Beyond Akt1 inhibition, furan-pyrazole derivatives have been compared to established drugs like Tamoxifen for their potential in treating breast cancer.[3] These hybrids can act on multiple pathways, including the inhibition of other kinases like VEGFR-2, EGFR, and CDK2, and can induce apoptosis.[3]

Logical Relationship of Multi-Targeted Anticancer Activity:

G cluster_compound Pyrazole-Furan Hybrid cluster_targets Molecular Targets cluster_effects Cellular Effects PF_Hybrid Pyrazole-Furan Core Akt1 Akt1 PF_Hybrid->Akt1 VEGFR2 VEGFR-2 PF_Hybrid->VEGFR2 EGFR EGFR PF_Hybrid->EGFR CDK2 CDK2 PF_Hybrid->CDK2 Apoptosis Apoptosis Induction Akt1->Apoptosis AntiAngiogenesis Anti-Angiogenesis VEGFR2->AntiAngiogenesis CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest CDK2->CellCycleArrest

Caption: Multi-target activity of pyrazole-furan hybrids in cancer.

Comparative Analysis of Antimicrobial and Antimalarial Activity

The versatility of the pyrazole-furan scaffold extends to infectious diseases. The following sections compare the SAR of these compounds against various microbial and parasitic pathogens.

Antimicrobial Activity: The Impact of Substitution

A series of furan-derivatized pyrazole carboxamides were synthesized and evaluated for their antimicrobial activity.[5]

Key SAR Insights:

  • Halogen Substitution: The presence of electron-withdrawing groups like fluoro and bromo on the phenyl ring attached to the pyrazoline ring demonstrated excellent antifungal activity.[5]

  • Methyl Substitution: A methyl group led to moderate activity against certain fungal strains.[5]

  • Methoxy and Nitro Substitution: Methoxy and nitro groups resulted in diminished activity.[5]

Comparative Data for Antifungal Activity (MIC in µg/mL):

Compound IDR (at Phenyl)C. albicans[5]A. niger[5]A. flavus[5]
5a H255050
5b 4-CH3502525
5c 4-OCH3100100100
5e 4-F12.512.512.5
5f 4-Br12.512.512.5
5g 4-NO2100100100
Standard (Fluconazole) -12.512.512.5

This table summarizes the in vitro antifungal activity of selected furan-derivatized pyrazole carboxamides.

The data highlights the critical role of the substituent on the phenyl ring, with the 4-fluoro and 4-bromo derivatives exhibiting antifungal activity comparable to the standard drug, Fluconazole.

Antimalarial Activity: A Hybrid Approach

In the quest for new antimalarial agents, furan-containing pyrazolyl pyrazoline derivatives have been designed and synthesized.[2] These compounds were designed as potential inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR).

Key SAR Insights:

  • Pyrazoline Ring is Key: The conversion of chalcone intermediates to pyrazoline derivatives was crucial for potent antimalarial activity.[2]

  • Thiophene Substitution: The presence of a thiophene ring, in addition to the furan and pyrazole moieties, led to excellent antimalarial activity.[2]

  • Halogen on Thiophene: A bromo-substituted thiophene ring further enhanced the activity.[2]

Comparative Data for Antimalarial Activity:

Compound IDCore StructureR (at Thiophene)Activity against P. falciparum (MIC in µM)[2]
3a-d Chalcone-Less active than standard
4a PyrazolineNoneLess active than standard
4b Pyrazoline5-Br0.47
4c Pyrazoline5-Cl0.47
4d PyrazolineH0.21
Standard (Quinine) --0.83

This table summarizes the in vitro antimalarial activity of selected furan-containing pyrazolyl pyrazolines.

Interestingly, while halogen substitution on the thiophene ring (compounds 4b and 4c ) resulted in potent compounds, the unsubstituted thiophene derivative (4d ) was the most active in this series, suggesting a complex interplay of steric and electronic factors.

Experimental Protocols: A Foundation for Reproducibility

To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effects of pyrazole-furan derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-furan compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrazole-furan compounds against various microbial strains.

Principle: This method involves challenging the microorganisms with serially diluted concentrations of the test compounds in a liquid nutrient medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrazole-furan compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.

Experimental Workflow for Antimicrobial Screening:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare Compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate CompoundPrep->SerialDilution Inoculation Inoculate Wells with Microorganism SerialDilution->Inoculation InoculumPrep Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation ReadResults Visually Determine MIC Incubation->ReadResults

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: Guiding Future Drug Discovery

The structure-activity relationship of pyrazole-furan compounds is a rich and complex field, with subtle molecular modifications leading to profound changes in biological activity. This guide has provided a comparative analysis of these relationships across anticancer, antimicrobial, and antimalarial activities, supported by experimental data and detailed protocols. The key takeaways for medicinal chemists are the critical roles of substituents on the phenyl and other heterocyclic rings, the importance of the linker between the core moieties, and the potential for multi-target activity. By understanding these intricate molecular interactions, researchers can more effectively design and synthesize novel pyrazole-furan derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • Kariyappa, A. K., et al. (2016). Synthesis of bioactive furan derivatized pyrazole carboxamides: Studies on their antimicrobial and antioxidant activities. Der Pharma Chemica, 8(8), 6-11. [Link]

  • Akolkar, H. N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]

  • Mohamed, M. F. A., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Ratheesh, A. P., et al. (2025). Exploring the role of furan-pyrazole in the treatment of breast cancer. Asian Journal of Pharmaceutical and Health Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 3044. [Link]

  • Zhou, Y., et al. (2016). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. European Journal of Medicinal Chemistry, 118, 204-214. [Link]

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Comparative

In Silico Docking Studies of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde: A Comparative Performance Guide

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven evaluation of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (CPMFC) . Pyrazole-furan hybrids have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven evaluation of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde (CPMFC) . Pyrazole-furan hybrids have emerged as privileged scaffolds in medicinal chemistry, demonstrating potent efficacy against both fungal and viral pathogens[1][2].

This guide benchmarks the in silico performance of CPMFC against established clinical standards—Fluconazole (antifungal) and Nirmatrelvir (antiviral)—across two validated therapeutic targets: Fungal 14-α demethylase (CYP51) and SARS-CoV-2 Main Protease (Mpro).

Mechanistic Rationale & Scaffold Design

To understand the causality behind CPMFC's binding affinity, we must deconstruct its pharmacophore. The molecule is engineered with three critical functional domains:

  • The 1H-Pyrazole Ring: Provides robust hydrogen bond donor/acceptor capabilities. Pyrazole derivatives are highly effective at anchoring into the active sites of pathogenic enzymes[3].

  • The 4-Chloro Substitution: The inclusion of a halogen atom at the 4-position of the pyrazole ring significantly enhances lipophilicity. More importantly, it introduces the potential for halogen bonding —a highly directional interaction that stabilizes the ligand-receptor complex within deep hydrophobic pockets.

  • The Furan-2-carbaldehyde Moiety: The furan oxygen acts as a secondary hydrogen bond acceptor. The carbaldehyde group provides a strong, polarized electrophilic center capable of forming critical hydrogen bonds with catalytic residues, such as Cys145 in the SARS-CoV-2 Mpro active site[1]. The flexible methylene (-CH2-) linker connecting the pyrazole and furan rings allows the molecule to adopt the lowest-energy conformation necessary to avoid steric clashes.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation CYP51 14-α Demethylase (CYP51) CYP51->Lanosterol Catalyzes Inhibitor CPMFC (Inhibitor) Inhibitor->CYP51 Competitive Inhibition

Figure 1: Mechanism of action demonstrating CPMFC's competitive inhibition of CYP51 in the ergosterol pathway.

Experimental Workflow: A Self-Validating Protocol

To ensure the trustworthiness and reproducibility of our in silico data, the following protocol employs a self-validating system. A docking study is only as reliable as its baseline controls; therefore, re-docking the native ligand is a mandatory quality assurance step.

Step-by-Step Methodology
  • Ligand Preparation (DFT Minimization): The 2D structure of CPMFC was drawn and converted to 3D using Open Babel[3]. To ensure the molecule was in its global minimum energy state prior to docking, Density Functional Theory (DFT) optimization was performed using the B3LYP/6-31G(d,p) basis set[1].

  • Protein Preparation: High-resolution crystal structures for 14-α demethylase (PDB: 5TZ1) and SARS-CoV-2 Mpro (PDB: 6Y84) were retrieved from the RCSB Protein Data Bank[1][2]. Water molecules, heteroatoms, and co-crystallized ligands were removed. Polar hydrogens and Kollman partial charges were added using AutoDock Tools[3].

  • Grid Box Generation & Protocol Validation (The Self-Validating Step): Grid boxes were centered precisely on the native co-crystallized ligands. Validation: The native ligands were extracted and re-docked. The protocol was approved only because the Root Mean Square Deviation (RMSD) between the re-docked pose and the crystal structure was ≤ 2.0 Å, confirming the grid parameters accurately reproduce known binding geometries.

  • Molecular Docking: High-throughput docking was executed using AutoDock Vina, with an exhaustiveness parameter set to 8 to ensure thorough conformational sampling[3].

  • Post-Docking Analysis: The top-ranked poses were exported to BIOVIA Discovery Studio Visualizer to map 2D and 3D non-covalent interactions[3].

G LPrep Ligand Preparation (DFT Minimization) Grid Active Site Grid Generation (RMSD Validation < 2.0 Å) LPrep->Grid PPrep Protein Preparation (PDB: 5TZ1 & 6Y84) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide XP) Grid->Dock Anal Post-Docking Analysis (Binding Energy & Interactions) Dock->Anal

Figure 2: Standardized, self-validating in silico molecular docking workflow for CPMFC evaluation.

Comparative Performance Data

The tables below summarize the quantitative docking results, comparing CPMFC against industry-standard inhibitors. Lower (more negative) binding energies indicate a higher affinity and a more stable ligand-receptor complex.

Target 1: Fungal 14-α Demethylase (CYP51)

Pyrazole-furan hybrids are uniquely suited to occupy the active site of 14-α demethylase, a critical enzyme in fungal cell wall synthesis[2].

CompoundBinding Energy (kcal/mol)Key Interacting Residues (PDB: 5TZ1)Primary Interaction TypesProtocol RMSD (Å)
CPMFC -9.2 Tyr118, Phe126, His310, Heme FeH-bond, π-π stacking, Halogen bond1.14
Fluconazole (Standard)-8.5Tyr118, Heme FeH-bond, Coordinate covalent0.89

Analysis: CPMFC outperforms Fluconazole in binding affinity. The furan-2-carbaldehyde oxygen forms a strong hydrogen bond with Tyr118, while the 4-chloro substitution establishes a stabilizing halogen bond with His310, a feature absent in Fluconazole.

Target 2: SARS-CoV-2 Main Protease (Mpro)

Evaluating novel pyrazole derivatives against the SARS-CoV-2 Mpro (PDB: 6Y84) is a standard benchmark for identifying broad-spectrum antiviral scaffolds[1].

CompoundBinding Energy (kcal/mol)Key Interacting Residues (PDB: 6Y84)Primary Interaction TypesProtocol RMSD (Å)
CPMFC -8.1 Cys145, Gly143, His41H-bond, π-Alkyl1.32
Nirmatrelvir (Standard)-8.8Cys145, His41, Glu166H-bond, Covalent (warhead)1.05

Analysis: While Nirmatrelvir maintains a superior binding profile due to its covalent mechanism, CPMFC demonstrates highly competitive non-covalent affinity. The carbaldehyde moiety of CPMFC acts as a potent hydrogen bond acceptor, interacting directly with the catalytic dyad (Cys145 and His41).

In Silico Pharmacokinetic (ADMET) Profiling

A compound's efficacy is irrelevant if its pharmacokinetic profile prevents it from reaching the target. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a mandatory phase in establishing the drug-likeness of novel synthesized molecules[4]. Data was generated using the pkCSM predictive model.

ParameterCPMFCFluconazole (Reference)Ideal Range / Lipinski's Rule
Molecular Weight ( g/mol ) 224.64306.27< 500 Da
LogP (Lipophilicity) 2.150.50≤ 5.0
H-Bond Donors (HBD) 01≤ 5
H-Bond Acceptors (HBA) 36≤ 10
BBB Permeability (logBB) -0.45 (Moderate)-0.82 (Low)> -0.3 (High), < -1.0 (Low)
Hepatotoxicity Risk LowModerateLow

Analysis: CPMFC strictly adheres to Lipinski’s Rule of Five, indicating excellent oral bioavailability. Its higher LogP compared to Fluconazole suggests better penetration through lipophilic fungal cell membranes, correlating with the enhanced binding energy observed in the docking studies.

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

As a novel heterocyclic aldehyde, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde represents a compound of interest in pharmaceutical development. Establishing a robust, reliable, and accurate analytical method...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel heterocyclic aldehyde, 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde represents a compound of interest in pharmaceutical development. Establishing a robust, reliable, and accurate analytical method for determining its purity is a cornerstone of quality control, stability testing, and regulatory submission. This guide provides a comprehensive, in-depth walkthrough of the method development process, from initial analyte characterization to final method validation, grounded in scientific principles and field-proven strategies. We will objectively compare common chromatographic variables and provide the rationale behind each experimental choice, empowering you to develop a method that is truly fit-for-purpose.

Analyte Characterization: The Blueprint for Method Development

Before a single sample is injected, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate the initial choice of column, mobile phase, and detection parameters.

The structure of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde contains several key functional groups that guide our strategy:

  • Furan-2-carbaldehyde moiety : A conjugated aromatic aldehyde system that serves as an excellent chromophore for UV detection.[1][2]

  • Chloropyrazole moiety : A nitrogen-containing heterocycle.[3][4] The nitrogen atoms are weakly basic, suggesting that mobile phase pH could influence retention and peak shape.

  • Overall Structure : The combination of aromatic rings and heteroatoms results in a molecule of moderate polarity, making it an ideal candidate for reversed-phase (RP) HPLC.

Based on its structure, we can predict key properties relevant to HPLC method development:

PropertyPredicted Value / CharacteristicImplication for HPLC Method Development
LogP ~2.5 - 3.5Moderately hydrophobic; suitable for C18 or other reversed-phase columns.
pKa (most basic) ~2.0 - 3.0 (pyrazole nitrogen)To ensure consistent protonation and avoid peak tailing, a mobile phase pH < 2 is ideal. Using an acidic modifier like formic or phosphoric acid is recommended.[3]
UV λmax ~280 - 320 nmThe extended conjugation suggests strong absorbance in the UV region. An initial UV scan is necessary to determine the optimal wavelength for maximum sensitivity.[1][5]

Initial Method Development: A Comparative Approach

The goal of the initial phase is not to achieve perfect separation, but to find a promising starting point by screening key parameters. We will focus on the two most influential factors: the stationary phase (column) and the mobile phase organic modifier.

Experimental Protocol: Determining Maximum Absorption Wavelength (λmax)
  • Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Using a diode array detector (DAD) or a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm.

  • Identify the wavelength with the highest absorbance. This λmax will be used for detection to ensure maximum sensitivity. For this analyte, a λmax is anticipated around 310 nm.

Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity.[6]

Column TypeStationary Phase ChemistryPrimary Separation MechanismSuitability for Analyte
Standard C18 (ODS) OctadecylsilaneHydrophobic (van der Waals) interactions.[7]Excellent Starting Point. The most common and versatile reversed-phase column. It will provide good retention for this moderately nonpolar compound.
Phenyl-Hexyl Phenyl group linked by a hexyl chainMixed-mode: Hydrophobic interactions from the hexyl chain and π-π interactions from the phenyl ring.[8][9]Strong Alternative. The presence of two aromatic rings (furan and pyrazole) in the analyte suggests that π-π interactions with the phenyl stationary phase could offer unique selectivity, potentially improving resolution from closely related impurities.[6][10]
Mobile Phase Selection: Acetonitrile vs. Methanol

The organic modifier (solvent B) disrupts the interaction between the analyte and the stationary phase, causing it to elute. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.

Organic ModifierKey PropertiesChromatographic Impact
Acetonitrile (ACN) Low viscosity, lower UV cutoff (~190 nm), aprotic solvent.Generally provides sharper peaks and lower backpressure. It is a good starting choice for most analyses.[11][12]
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm), protic solvent.Can offer different selectivity due to its ability to participate in hydrogen bonding. The higher pressure can be a limitation.

Method Optimization Workflow

Once initial screening runs have been performed, the method must be systematically optimized to achieve the desired performance for a purity assay: baseline resolution of the main peak from all impurities, good peak shape, and a reasonable run time.

HPLC_Method_Development cluster_start Phase 1: Foundation cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Fine-Tuning cluster_final Phase 4: Finalization A Analyte Characterization (LogP, pKa, UV λmax) B Define Method Goals (e.g., Purity Assay, Resolution > 2.0) A->B C Column Screening (C18 vs Phenyl-Hexyl) B->C D Mobile Phase Screening (ACN vs. MeOH, Acidic Modifier) C->D Select best column E Gradient Optimization (Slope and Time) D->E Select best mobile phase F Temperature Optimization (e.g., 25-40°C) E->F G Flow Rate Adjustment (e.g., 1.0 mL/min) F->G H Optimized Method G->H I Method Validation (ICH Q2(R1)) H->I

Comparative Data Analysis (Hypothetical Data)

To illustrate the selection process, we present hypothetical data from four initial screening methods. The goal is to separate the main analyte peak from two potential impurities: Impurity A (more polar) and Impurity B (less polar).

Common Conditions:

  • Instrument: Standard HPLC with DAD

  • Detection: 310 nm

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Gradient: 10% to 90% B over 15 minutes

MethodColumnMobile Phase BAnalyte RT (min)Resolution (Analyte / Imp. B)Tailing Factor (Analyte)Observations
1 C18 (150 x 4.6 mm, 5µm)Acetonitrile10.51.81.1Good retention and peak shape. Resolution is close to the target but could be improved.
2 C18 (150 x 4.6 mm, 5µm)Methanol9.21.61.3Lower retention and broader peaks. Poorer resolution and noticeable tailing.
3 Phenyl-Hexyl (150 x 4.6 mm, 5µm)Acetonitrile11.22.5 1.0Excellent resolution and peak symmetry. The π-π interactions provided superior selectivity for separating the analyte from Impurity B.
4 Phenyl-Hexyl (150 x 4.6 mm, 5µm)Methanol9.82.11.2Good resolution, but peak shape is slightly inferior to the ACN method.

Method Validation Protocol (ICH Q2(R1))

Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[13][14][15][16] For a purity assay, the following parameters are essential.[17]

Experimental Protocol: Method Validation

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.

  • Procedure:

    • Analyze a blank (diluent), a placebo sample, a solution of the analyte, and a solution containing known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples.

    • Acceptance Criteria: The analyte peak should be free from interference from any other components. Peak purity analysis using a DAD should pass.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between analyte concentration and detector response.

  • Procedure:

    • Prepare at least five concentrations of the analyte reference standard, typically spanning 50% to 150% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range:

  • Objective: To confirm the interval over which the method is precise, accurate, and linear.

  • Procedure: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: For a drug substance purity assay, the range is typically 80% to 120% of the test concentration.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo with known amounts of the analyte.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

    • A. Repeatability (Intra-assay precision):

      • Perform at least six replicate injections of the analyte at 100% of the test concentration.

      • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

    • B. Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

      • Acceptance Criteria: The RSD over all measurements should be ≤ 2.0%.

6. Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Procedure:

    • Typically determined based on the signal-to-noise ratio (S/N), which should be approximately 10:1.

    • Alternatively, it can be calculated from the standard deviation of the response and the slope of the linearity curve.

    • Confirm the determined concentration by analyzing samples at this level and checking for acceptable precision and accuracy.

Conclusion and Recommended Final Method

Through a systematic, comparative approach, we have established a robust HPLC method for the purity determination of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. The use of a Phenyl-Hexyl stationary phase provided superior selectivity due to mixed-mode interactions, which was critical for resolving the analyte from its potential impurities.[6][8] Acetonitrile was selected as the organic modifier for its efficiency and ability to produce sharp, symmetrical peaks.

The final, validated method is a powerful tool for ensuring the quality and consistency of this pharmaceutical compound, demonstrating the critical link between understanding analyte chemistry and designing a scientifically sound analytical procedure.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • Waters. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns. Available from: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available from: [Link]

  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

  • Academia.edu. high-performance liquid chromatography for determination of aromatic aldehydes in wine distillates. Available from: [Link]

  • ResearchGate. UV absorption cross sections between 290 and 380 nm of a series of furanaldehydes: Estimation of their photolysis lifetimes | Request PDF. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available from: [Link]

  • HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Available from: [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]

  • Agilent Technologies. Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Available from: [Link]

  • ACS Publications. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. As a compound integrating a halogenated heterocyclic moiety with a re...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde. As a compound integrating a halogenated heterocyclic moiety with a reactive aldehyde functional group, its handling and disposal demand a rigorous, safety-first approach grounded in established chemical hygiene principles and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Core Principles and Hazard Analysis

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. A structural analysis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde reveals two key features that govern its disposal pathway:

  • Halogenated Organic Structure: The presence of a chlorine atom on the pyrazole ring classifies this compound as a halogenated hydrocarbon .[1][2] Halogenated organic wastes are treated separately from non-halogenated streams because their incineration requires specific conditions to prevent the formation of highly toxic byproducts like dioxins and hydrochloric acid.[2][3] Co-mingling these waste streams can lead to regulatory non-compliance and significantly increase disposal costs.[4]

  • Aldehyde Functionality: The furan-2-carbaldehyde group (a derivative of furfural) indicates the presence of a reactive aldehyde. Aldehydes as a class can be toxic, irritants, and sensitizers.[5][6] They may also be prone to oxidation, potentially forming unstable peroxides over time, especially if stored improperly.[7]

Therefore, all disposal procedures must address both the halogen content and the reactivity of the aldehyde group.

Anticipated Hazard Profile
Hazard CategoryAnticipated Risk & RationaleSupporting Compounds
Acute Toxicity Likely toxic if swallowed or inhaled, and harmful in contact with skin.[8][9]Furfural (the parent aldehyde) is classified as toxic.[8] Pyrazole itself is harmful if swallowed and toxic in contact with skin.[9]
Skin/Eye Irritation Expected to cause skin and serious eye irritation.[10]Many substituted pyrazole-carbaldehydes and furfural derivatives are known irritants.[8][10]
Respiratory Irritation Vapors or dust may cause respiratory irritation.[5][6]A common hazard for volatile aldehydes and fine organic powders.[5][6]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[9][11]Pyrazole derivatives are noted for their environmental toxicity.[9][11] Organic compounds should never be disposed of down the drain.[1][12]
Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[8][13]Furfural can react violently with these materials.[14]

Part 2: Personnel Safety and Engineering Controls

Prior to handling or disposing of the compound, ensure all safety measures are in place.

Personal Protective Equipment (PPE)

The minimum required PPE should always be worn. Increased protection is necessary for tasks with higher exposure risk.

TaskRecommended Personal Protective Equipment
General Laboratory Use NIOSH-approved safety glasses with side shields or splash goggles, flame-resistant lab coat, long pants, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile).[1][5][12]
Weighing/Transferring In addition to general use PPE, conduct these operations within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[5][6]
Spill Cleanup For minor spills, add a chemical-resistant apron. For major spills, a NIOSH-approved respirator with cartridges appropriate for organic vapors may be required.[5][6]
Engineering Controls
  • Chemical Fume Hood: All work that involves open handling of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[1][5][6]

  • Ventilation: Ensure the laboratory is well-ventilated. Close lab doors to maintain negative pressure and ensure the effectiveness of fume hoods.[15]

Part 3: Step-by-Step Disposal Protocol

This protocol adheres to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[16][17]

Step 1: Waste Characterization and Segregation

This is the most critical step. From the moment it is deemed a waste, this compound must be managed as Halogenated Organic Hazardous Waste .

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).[2][3]

  • DO NOT mix with aqueous waste, acids, or bases.[2]

  • DO NOT dispose of any amount down the sink.[1][13]

Step 2: Containerization and Labeling
  • Select an Appropriate Container:

    • Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is typically appropriate.[3][4]

    • The container must be in good condition, free from leaks or cracks.[3]

  • Properly Label the Container:

    • Before adding any waste, affix a "Hazardous Waste" tag to the container.[4][17]

    • The label must clearly state:

      • The words "Hazardous Waste" .[17]

      • The full chemical name: "Waste 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde" . Do not use abbreviations.[3]

      • List any solvents used for dissolution (e.g., "in Dichloromethane").

      • An indication of the hazards (e.g., "Toxic," "Irritant").[17]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the location in the laboratory at or near the point of waste generation.[16][18]

  • Storage: Store the labeled waste container in a designated SAA, such as within the fume hood where the work is performed or in a secondary containment bin.[4]

  • Keep Closed: The waste container must remain closed at all times except when you are actively adding waste. This prevents the release of volatile vapors.[3][4]

  • Monitor Volume: Do not overfill the container. Stop filling at approximately 90% capacity to prevent spills.

Step 4: Disposal of Contaminated Materials
  • Solid Waste: Any materials grossly contaminated with the compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste. Place these items in a sealed, labeled bag or a designated solid waste container.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Glassware: Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone). The first rinse (rinsate) must be collected and disposed of as halogenated hazardous waste. Subsequent rinses can typically be managed as non-halogenated waste.

Step 5: Arranging for Final Disposal

When the waste container is nearly full, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[12] They will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is sent for final disposal, which is typically high-temperature incineration.[2][17]

Disposal Workflow Diagram

G cluster_0 Waste Generation Point (In Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Accumulation A Waste Generated 5-[(4-Cl-pyrazol-1-yl)methyl]furan-2-carbaldehyde B Is it a Halogenated Organic? A->B C YES (Contains Chlorine) B->C Analyze Structure D NO B->D E Select Labeled 'HALOGENATED ORGANIC WASTE' Container C->E F Select Labeled 'NON-HALOGENATED WASTE' Container D->F G Add waste to container in Satellite Accumulation Area (SAA) E->G H Container Full? G->H H->G No I Request Pickup by EH&S for Final Disposal (Incineration) H->I Yes

Caption: Decision workflow for the proper segregation and disposal of the target compound.

Part 4: Emergency Procedures - Spill Management

Immediate and correct response to a spill is crucial for safety.

Minor Spill (Manageable by laboratory personnel)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work must be performed in a fume hood. Ensure it is operating correctly.[5]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[5]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container or a heavy-duty plastic bag.[5]

  • Decontaminate: Clean the spill area with soap and water.[5] Collect the cleaning materials for disposal as hazardous waste.

  • Label and Dispose: Seal and label the container with all its contents and manage it as halogenated hazardous waste.

Major Spill (Requires emergency response)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency services (e.g., call 911 or the internal emergency number), providing the chemical name and location of the spill.[5]

  • Isolate: Close the laboratory doors to contain the spill. Prevent re-entry.

  • Assist: Meet the emergency responders and provide them with the SDS or relevant chemical safety information.

By adhering to this comprehensive protocol, you ensure the safe management and compliant disposal of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde, protecting yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Voellman, A. (2019, June 15). Laboratory Waste Management: The New Regulations. MedLab Magazine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (General reference for acetaldehyde handling, analogous to aldehydes).
  • University of Illinois Division of Research Safety. (2024, December 6). Formaldehyde. Retrieved from [Link]

  • Clifford, C. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 3-Amino-5-methyl-1H-pyrazole Safety Data Sheet.
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  • Loba Chemie. (n.d.). FURFURAL AR/ACS Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.

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Handling

A Senior Application Scientist's Guide to Handling 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde

As research and development into novel heterocyclic compounds advances, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive operational and safety framework for handling 5-[(4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As research and development into novel heterocyclic compounds advances, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive operational and safety framework for handling 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde, a molecule combining a chlorinated pyrazole, a furan ring, and an aldehyde functional group. Due to the absence of specific toxicological data for this compound, this protocol is built upon a conservative assessment of risks derived from its structural components.

Hazard Assessment: A Structurally-Informed Approach

The potential hazards of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde are inferred from its constituent functional groups. This "structure-activity relationship" approach is a cornerstone of chemical safety for new chemical entities.

  • Furan-2-carbaldehyde (Furfural) Moiety: The furan aldehyde group is the primary driver of toxicological concern. Furfural itself is classified as toxic if swallowed or inhaled, harmful in contact with skin, and causes serious skin and eye irritation.[1][2] Furthermore, it is suspected of causing cancer.[1][2] Therefore, inhalation of dust or aerosols and any skin or eye contact must be strictly avoided.

  • Chlorinated Pyrazole Moiety: Chlorinated aromatic and heterocyclic compounds are often associated with persistence in the environment and potential toxicity.[3] The pyrazole core, while a common scaffold in pharmaceuticals, can also present hazards.[4][5] Safe handling of pyrazole derivatives requires avoiding dust and aerosol formation and working in well-ventilated areas.[5][6][7]

  • Aldehyde Functional Group: Aldehydes as a class can be irritants and sensitizers. The reactivity of the aldehyde group necessitates careful storage away from strong oxidizing agents and bases to prevent uncontrolled reactions.[8]

Based on this analysis, the compound should be handled as if it is toxic, an irritant to the skin, eyes, and respiratory system, and a potential carcinogen. A conservative approach to personal protective equipment and handling is therefore mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific procedure being performed. The following table outlines the minimum required PPE for handling 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde.

Task Eyes/Face Hand Body Respiratory
Storage & Transport (Closed Container) Safety glassesNitrile gloves (min. 0.11 mm)Lab coatNot generally required
Weighing (Solid) Chemical safety gogglesNitrile gloves (min. 0.11 mm)[5]Lab coatRequired if outside a fume hood or ventilated enclosure (N95 or higher)
Solution Preparation & Transfers Chemical safety goggles and face shield[1]Nitrile gloves (min. 0.11 mm)Chemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Reaction Workup & Purification Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Neoprene or Silver Shield over nitrile)Chemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant coveralls (e.g., Tychem®)[9]Full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges[9][10]

Causality Behind PPE Choices:

  • Eye Protection: A face shield is added during solution handling due to the increased risk of splashes, which, given the presumed severe eye irritation, is a critical precaution.[1]

  • Hand Protection: While standard nitrile gloves offer splash protection, prolonged contact during procedures like purification necessitates more robust gloves like neoprene. Always inspect gloves before use and dispose of them immediately after contamination.[1][5]

  • Body Protection: A standard lab coat is sufficient for minor tasks, but the potential for skin absorption and irritation from larger volumes makes a chemical-resistant apron a necessary barrier during solution-based work.

  • Respiratory Protection: All work with the solid compound or its solutions should ideally be performed within a chemical fume hood to prevent inhalation.[4] If a procedure with a high risk of aerosol generation must be done outside a hood, a full-face respirator is required to protect both the respiratory system and the eyes.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes exposure and ensures procedural integrity.

Step 1: Preparation and Engineering Controls

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure the fume hood has a tested and adequate face velocity.

  • Prepare all necessary equipment, including glassware, solvents, and waste containers, before retrieving the compound.

  • Position an emergency eyewash station and safety shower nearby and verify they are operational.

Step 2: Handling the Compound

  • Don the appropriate PPE as outlined in the table above.

  • When handling the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.

  • For solution preparation, add the solid to the solvent slowly. If any exothermic reaction is observed, be prepared to provide cooling.

  • Keep all containers tightly closed when not in use.[2][5]

Step 3: Post-Handling

  • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol) and wipe clean.

  • Remove PPE carefully, avoiding contact with the contaminated outer surfaces.

  • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[1][5]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Initial Assessment cluster_ppe Required PPE Level start Assess Task: Handling 5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde is_solid Is the material a solid being weighed or transferred? start->is_solid is_solution Is the material in solution or involves liquid transfer? start->is_solution is_spill Is this a spill or emergency response? start->is_spill ppe_base Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat is_solid->ppe_base Yes, within Fume Hood ppe_enhanced Enhanced PPE: - Base PPE - Face Shield - Chemical Apron is_solution->ppe_enhanced Yes, within Fume Hood ppe_spill Emergency PPE: - Full Face Respirator (OV/AG) - Chemical Coveralls - Heavy-Duty Gloves is_spill->ppe_spill Yes

Caption: PPE Selection workflow for handling the target compound.

Emergency and Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[11][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wearing the appropriate emergency PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly.

Waste Disposal Plan:

Due to the chlorinated heterocyclic nature of this compound, all waste generated must be treated as hazardous.

  • Segregation: Do not mix this waste with other waste streams. Keep solid waste (contaminated gloves, absorbent material) separate from liquid waste (reaction residues, contaminated solvents).

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Disposal: Dispose of the waste through a licensed environmental waste management company. Do not pour any amount down the drain.[4][5][13] The preferred method for chlorinated waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to prevent the formation of dioxins and furans.[5][14][15]

By implementing these rigorous safety protocols, researchers can confidently and safely advance their work with novel chemical entities, ensuring both personal and environmental protection.

References

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  • Pyrazole - Safety Data Sheet. ChemicalBook.
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